Methyl isodrimeninol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5aS,9aS,9bR)-1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3/t12-,13+,14+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMYQEWJUHSZKS-NHIYQJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl Isodrimeninol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodrimeninol is a naturally occurring sesquiterpenoid, a class of organic compounds valued for their structural diversity and significant biological activities. This document provides a detailed examination of the chemical structure of this compound, alongside a comprehensive look at the biological activities and experimental protocols associated with its parent compound, isodrimeninol. Due to a scarcity of publicly available research specifically on this compound, this guide leverages the more extensively studied isodrimeninol as a close structural analogue to provide relevant insights into potential biological effects and experimental methodologies.
Chemical Structure and Properties of this compound
This compound is characterized by a decahydronaphtho[1,2-c]furan ring system. Its systematic name, (1R,5aS,9aS,9bR)-1,3,5,5a,6,7,8,9,9a,9b-Decahydro-1-methoxy-6,6,9a-trimethylnaphtho[1,2-c]furan, precisely describes its complex stereochemistry and functional groups.
Key Structural Features:
-
Core Skeleton: A drimane-type sesquiterpenoid skeleton.
-
Ring System: A fused bicyclic system with an additional furan ring.
-
Substitution: Three methyl groups and a methoxy group at the C-1 position. The methoxy group distinguishes it from its parent compound, isodrimeninol, which has a hydroxyl group at this position.
Physicochemical Properties:
| Property | Value |
| CAS Number | 442851-27-6 |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
Biological Activity of Isodrimeninol: A Proxy for this compound
Research into the biological effects of the parent compound, isodrimeninol, has revealed significant anti-inflammatory properties. These findings offer valuable insights into the potential therapeutic applications of drimane-type sesquiterpenoids, including this compound.
A key study investigated the effects of isodrimeninol on cellular models of periodontitis, a chronic inflammatory disease. The research demonstrated that isodrimeninol can modulate the expression of several microRNAs (miRNAs) and cytokines involved in the inflammatory response.[1][2][3][4]
Modulation of Cytokine Expression
Isodrimeninol was shown to reduce the gene expression of pro-inflammatory cytokines Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated osteoblast-like cells (Saos-2) and periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs).[1][2][3][4]
Table 1: Effect of Isodrimeninol on Cytokine Gene Expression
| Cell Line | Treatment Concentration (µg/mL) | Target Gene | Outcome |
| Saos-2 | 6.25 and 12.5 | IL-1β | Significant decrease in expression |
| hPDL-MSCs | 6.25 and 12.5 | IL-1β | Significant decrease in expression |
| Saos-2 | 6.25 and 12.5 | IL-6 | Significant decrease in expression |
| hPDL-MSCs | 6.25 and 12.5 | IL-6 | Significant decrease in expression |
Regulation of MicroRNA Expression
The study also found that isodrimeninol treatment led to differential expression of several miRNAs implicated in inflammatory pathways.[1][4]
Table 2: Effect of Isodrimeninol on miRNA Expression
| miRNA | Effect in Saos-2 cells | Effect in hPDL-MSCs |
| hsa-miR-146a-5p | Upregulation | Not specified |
| hsa-miR-223-3p | Upregulation | Upregulation |
| hsa-miR-17-3p | Downregulation | Not specified |
| hsa-miR-21-3p | Downregulation | Downregulation |
| hsa-miR-21-5p | Downregulation | Not specified |
| hsa-miR-155-5p | Downregulation | Downregulation |
These findings suggest that isodrimeninol may exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.
Experimental Protocols for Isodrimeninol Research
The following protocols are adapted from the study on isodrimeninol's effects on periodontitis-associated cellular models and provide a framework for investigating the biological activity of related compounds like this compound.[1]
Cell Culture and Treatment
-
Cell Lines:
-
Saos-2 cells (osteoblast-like)
-
Human Periodontal Ligament-derived Mesenchymal Stromal Cells (hPDL-MSCs)
-
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Inflammation Induction: Inflammation is induced by stimulating cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Treatment: Following LPS stimulation, cells are treated with varying concentrations of the test compound (e.g., isodrimeninol at 6.25, 12.5, 25, and 50 µg/mL) for a further 24 hours.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable reagent (e.g., Trizol). RNA concentration and purity are determined by spectrophotometry.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity RNA-to-cDNA™ kit).
-
miRNA-specific cDNA Synthesis: For miRNA analysis, a specific reverse transcription kit is used (e.g., TaqMan™ MicroRNA Reverse Transcription Kit).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (cytokines and miRNAs) are quantified using qRT-PCR with specific primers and probes. Data is analyzed using the comparative Ct (2-ΔΔCt) method.[2]
Visualizations
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of a compound like isodrimeninol in a cell-based model.
Caption: Workflow for in vitro anti-inflammatory assessment.
Postulated Signaling Pathway of Isodrimeninol
Based on the observed downregulation of pro-inflammatory cytokines and miRNAs, it is plausible that isodrimeninol intersects with the NF-κB signaling pathway. The following diagram depicts a simplified, hypothetical model of this interaction.
Caption: Hypothetical inhibition of the NF-κB pathway by isodrimeninol.
Conclusion
This compound is a sesquiterpenoid with a defined chemical structure. While specific biological data for this methylated derivative is limited, the well-documented anti-inflammatory properties of its parent compound, isodrimeninol, provide a strong rationale for further investigation. The experimental protocols and potential mechanisms of action detailed in this guide offer a solid foundation for future research into the therapeutic potential of this compound and related drimane sesquiterpenoids in inflammatory diseases. Further studies are warranted to elucidate the specific biological activities and spectroscopic characteristics of this compound.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Isodrimeninol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Isodrimeninol, a drimane sesquiterpenoid with significant anti-inflammatory properties. The document details its primary natural source, comprehensive isolation protocols, and quantitative data, offering a valuable resource for its further investigation and potential therapeutic development. It also elucidates the compound's interaction with key inflammatory signaling pathways.
Natural Provenance of Isodrimeninol
Isodrimeninol is a naturally occurring sesquiterpenoid primarily isolated from the bark of Drimys winteri, a tree native to the southern regions of Chile and Argentina.[1][2][3][4][5][6][7][8][9][10][11][12] This plant, commonly known as Canelo, holds cultural significance and has been used in traditional medicine.[13] The bark of Drimys winteri is a rich source of various drimane sesquiterpenoids, including polygodial, drimenol, and isodrimeninol, which are recognized for their diverse biological activities, such as antifungal and anti-inflammatory effects.[1][2][3][4][6][7][8][9][14]
It is important to note that the compound is consistently referred to in scientific literature as "isodrimeninol." The term "Methyl isodrimeninol" did not appear in the context of a naturally occurring compound in the surveyed literature and may refer to a synthetic derivative. This guide will henceforth use the scientifically recognized name, Isodrimeninol.
Isolation and Purification of Drimane Sesquiterpenoids from Drimys winteri
The isolation of isodrimeninol and other drimane sesquiterpenoids from Drimys winteri bark involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology synthesized from established protocols.
Experimental Protocol:
1. Plant Material Collection and Preparation:
-
Collect the bark of Drimys winteri.
-
Air-dry the bark in a shaded, well-ventilated area to prevent the degradation of bioactive compounds.
-
Once dried, grind the bark into a fine powder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
The powdered bark is typically subjected to extraction with a solvent of intermediate polarity, such as dichloromethane or methanol, to isolate the sesquiterpenoids.[3]
-
This can be performed using a Soxhlet apparatus for exhaustive extraction or through maceration with agitation over an extended period.
3. Fractionation and Column Chromatography:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
This residue is then subjected to column chromatography for the separation of its components. Silica gel is commonly used as the stationary phase.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (EtOAc), with the polarity increased by varying the ratio (e.g., from 9:1 to more polar mixtures).[2][14]
4. Isolation of Isodrimeninol:
-
Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
-
Isodrimeninol, being a relatively polar drimane sesquiterpenoid alcohol, will elute in the more polar fractions.
-
Fractions containing isodrimeninol are combined, concentrated, and may be subjected to further purification steps like recrystallization or preparative HPLC to achieve high purity.
The following diagram illustrates the general workflow for the isolation of drimane sesquiterpenoids from Drimys winteri.
Quantitative Data on Isolation
The yield of drimane sesquiterpenoids from Drimys winteri bark can vary. While specific yields for isodrimeninol are not always detailed, data for related compounds provide a quantitative context for the extraction process.
| Compound | Yield (%) | Source |
| Drimenol | 0.015 - 0.04 | [2][14] |
| Drimenin | 0.0011 | [2] |
Biological Activity and Signaling Pathways
Isodrimeninol has demonstrated notable anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-6 and IL-1β, and adhesion molecules such as VCAM-1 and ICAM-1.
Isodrimeninol has been shown to negatively regulate the NF-κB pathway.[1][5][11] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[1][9][10][11][12]
Modulation of MicroRNA Expression
Recent studies have highlighted the role of isodrimeninol in modulating the expression of microRNAs (miRNAs) involved in inflammation. In cellular models of periodontitis, isodrimeninol treatment led to the upregulation of anti-inflammatory miRNAs (e.g., miR-146a-5p, miR-223-3p) and the downregulation of pro-inflammatory miRNAs (e.g., miR-17-3p, miR-21-3p, miR-21-5p, miR-155-5p).[1][9][10] This modulation of miRNA expression represents another layer of its anti-inflammatory activity.
The following diagram illustrates the proposed mechanism of action for isodrimeninol in modulating the NF-κB signaling pathway.
Conclusion
Isodrimeninol, a drimane sesquiterpenoid from Drimys winteri, presents a promising natural scaffold for the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive overview of its natural sourcing and detailed isolation procedures, complemented by quantitative data and an elucidation of its molecular mechanisms of action. The provided experimental workflows and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compelling natural product. Further in vivo studies are warranted to validate the efficacy and safety of Isodrimeninol for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 12. Drimenol, isodrimeninol and polygodial isolated from Drimys winteri reduce monocyte adhesion to stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Biosynthesis of Isodrimeninol and its Methyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of isodrimeninol, a drimane-type sesquiterpenoid with significant biological activities, and explores the potential pathways for the formation of its methyl derivatives. Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton and are known for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory activities. Understanding the biosynthesis of these compounds is crucial for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This document details the enzymatic steps from the central precursor, farnesyl diphosphate (FPP), to drimenol, the likely immediate precursor of isodrimeninol. It further discusses the putative isomerization of drimenol to isodrimeninol and the subsequent methylation, for which specific enzymes have not yet been fully characterized. This guide summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes pathway and workflow diagrams to facilitate comprehension.
Introduction
Drimane-type sesquiterpenoids are a diverse group of C15 isoprenoids produced by plants, fungi, and bacteria.[1] Among these, isodrimeninol, isolated from species like Drimys winteri, has demonstrated noteworthy biological effects, including anti-inflammatory properties.[2][3] The core drimane scaffold is synthesized from the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The biosynthesis of drimenol, a closely related isomer of isodrimeninol, has been more extensively studied, with the identification and characterization of drimenol synthases (DMSs) from various organisms.[4][5][6] These enzymes are typically bifunctional, catalyzing both the cyclization of FPP and the subsequent hydrolysis of the intermediate to form drimenol.
The direct enzymatic synthesis of isodrimeninol has not been definitively established. It is hypothesized that isodrimeninol may arise from the isomerization of drimenol, a reaction that could potentially be enzyme-mediated or occur spontaneously under certain physiological conditions. Furthermore, the existence of methylated derivatives of isodrimeninol suggests the involvement of methyltransferases in the terminal steps of the biosynthetic pathway. This guide will delve into the known and putative steps of isodrimeninol and its methyl derivatives' biosynthesis.
The Biosynthesis Pathway
The biosynthesis of isodrimeninol is believed to proceed through the following key stages:
-
Formation of the Drimane Skeleton: The pathway initiates with the cyclization of the linear precursor, farnesyl diphosphate (FPP), to form the bicyclic drimane skeleton.
-
Formation of Drimenol: The cyclized intermediate, drimenyl diphosphate, is hydrolyzed to yield drimenol.
-
Isomerization to Isodrimeninol: Drimenol is proposed to undergo isomerization to form isodrimeninol.
-
Methylation: The hydroxyl group of isodrimeninol can be methylated to produce its methyl derivatives.
From Farnesyl Diphosphate to Drimenol
The initial and best-characterized steps in the biosynthesis of drimane sesquiterpenoids are catalyzed by drimenol synthases (DMSs). These enzymes are bifunctional, possessing both terpene cyclase and phosphatase domains.[4][6][7]
The proposed mechanism involves two main steps:
-
Cyclization: FPP undergoes a protonation-initiated cyclization to form a drimenyl diphosphate intermediate.
-
Hydrolysis: The drimenyl diphosphate is then hydrolyzed by the same enzyme to release drimenol and inorganic pyrophosphate.[8][9]
Putative Formation of Isodrimeninol and its Methyl Derivatives
The enzymatic basis for the conversion of drimenol to isodrimeninol has not been elucidated. It is plausible that this conversion occurs via an isomerization reaction. This could be a spontaneous rearrangement under specific cellular pH conditions or catalyzed by an yet unidentified isomerase. Acid-promoted rearrangement of drimane-type epoxy compounds has been reported, suggesting that non-enzymatic conversions are possible within this class of molecules.[10]
The formation of methyl derivatives of isodrimeninol would require the action of an O-methyltransferase (OMT). While no specific isodrimeninol O-methyltransferase has been characterized, plant and fungal OMTs are known to exhibit broad substrate specificity and could potentially catalyze this reaction, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[4][11][12]
Quantitative Data
The kinetic parameters of drimenol synthases are crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. Below is a summary of the available quantitative data for characterized drimenol synthases.
| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| AsDMS | Aquimarina spongiae | FPP | 9.59 ± 2.15 | 0.086 ± 0.01 | 0.009 ± 0.001 | [8] |
| SsDMS | Streptomyces showdoensis | FPP | 40.9 ± 8.6 | - | 7.09 x 10⁻³ | [10] |
Note: Data for other drimenol synthases like PhDS from Persicaria hydropiper and VoTPS3 from Valeriana officinalis are not fully available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the isodrimeninol biosynthesis pathway.
Heterologous Expression and Purification of Drimenol Synthase in E. coli
This protocol describes the expression of a His-tagged drimenol synthase in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
pET expression vector with an N-terminal His-tag
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
Protocol:
-
Transformation: Transform the pET vector containing the drimenol synthase gene into a competent E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.[13]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Drimenol Synthase Assay
This protocol describes a method to determine the activity of a purified drimenol synthase.
Materials:
-
Purified drimenol synthase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl diphosphate (FPP) solution
-
Hexane or ethyl acetate for extraction
-
Internal standard (e.g., n-dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer, a specific concentration of FPP, and the purified enzyme. The total reaction volume is typically 50-100 µL.[8]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by vigorous vortexing with an organic solvent (e.g., hexane). Add an internal standard.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Sample Preparation for GC-MS: Carefully transfer the organic phase to a new vial for GC-MS analysis.
-
GC-MS Analysis: Analyze the extracted products by GC-MS to identify and quantify the drimenol produced.
GC-MS Analysis of Drimane Sesquiterpenoids
This protocol provides a general method for the analysis of drimane sesquiterpenoids by GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
GC Conditions (example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Injection Mode: Splitless
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Analysis:
-
Identify drimenol and isodrimeninol based on their retention times and mass spectra by comparison with authentic standards and/or mass spectral libraries.
-
Quantify the products by comparing their peak areas to that of the internal standard.
Conclusion and Future Perspectives
The biosynthesis of isodrimeninol is a promising area of research with implications for the production of valuable bioactive compounds. While the initial steps leading to the formation of drimenol are well-understood, the subsequent isomerization to isodrimeninol and the methylation of this compound remain to be fully elucidated. Future research should focus on the identification and characterization of the putative isomerase and O-methyltransferase enzymes involved in these later steps. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing biosynthetic pathway and unlock its potential for biotechnological applications. The development of a complete understanding of the isodrimeninol biosynthetic pathway will enable the use of synthetic biology approaches to produce these compounds in microbial hosts, providing a sustainable and scalable source for drug discovery and development.
References
- 1. Plant O-methyltransferases: molecular analysis, common signature and classification - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 7. Crystal Structure and Catalytic Mechanism of Drimenol Synthase, a Bifunctional Terpene Cyclase-Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Bifunctional Drimenol Synthases of Marine Bacterial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid-promoted rearrangement of drimane type epoxy compounds and their application in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. maxapress.com [maxapress.com]
- 13. Heterologous protein expression in E. coli [protocols.io]
- 14. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodrimeninol, a drimane sesquiterpenoid, and its structural analogs have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of isodrimeninol and related compounds. It consolidates quantitative data on their inhibitory effects on key inflammatory mediators and pathways, details the experimental methodologies used for their evaluation, and visualizes the underlying molecular mechanisms. The evidence presented herein highlights the potential of drimane sesquiterpenoids as a valuable class of natural products for addressing inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles remains a significant focus of drug discovery.
Drimane sesquiterpenoids, a class of bicyclic sesquiterpenoids characterized by a decahydronaphthalene skeleton, have garnered considerable attention for their diverse biological activities. Among these, isodrimeninol, isolated from various natural sources including fungi and plants, has demonstrated notable anti-inflammatory potential. This guide delves into the anti-inflammatory properties of isodrimeninol and related compounds, providing a detailed analysis of their mechanisms of action and a summary of their in vitro and in vivo activities.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of isodrimeninol and related drimane sesquiterpenoids have been evaluated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages, which are key players in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Isodrimeninol and its congeners have been shown to suppress the production of several key pro-inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Drimane Sesquiterpenoids
| Compound | Assay System | Target | IC₅₀ / Effect | Reference |
| Isodrimeninol | LPS-stimulated Saos-2 cells | IL-1β gene expression | Significant decrease at 12.5 µg/ml | [1] |
| Isodrimeninol | LPS-stimulated hPDL-MSCs | IL-1β gene expression | Significant decrease at 6.25 and 12.5 µg/ml | [1] |
| Isodrimeninol | LPS-stimulated Saos-2 cells | IL-6 gene expression | Significant decrease at 12.5 µg/ml | [1] |
| Isodrimeninol | LPS-stimulated hPDL-MSCs | IL-6 gene expression | Significant decrease at 12.5 µg/ml | [1] |
| Drimane Sesquiterpenoid (Sinenseine A) | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) | IC₅₀ = 8.3 ± 1.2 µM | [2] |
| Talaminoid A (Spiroaxane Sesquiterpenoid) | LPS-induced BV-2 cells | Nitric Oxide (NO) | IC₅₀ = 4.97 µM | [3] |
| Related Drimane Sesquiterpenoids | LPS-induced BV-2 cells | Nitric Oxide (NO) | IC₅₀ range = 4.97 - 7.81 µM | [3] |
Inhibition of Pro-inflammatory Enzymes
While specific data for isodrimeninol's direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is limited, the general anti-inflammatory profile of drimane sesquiterpenoids suggests potential activity against these key enzymes in the arachidonic acid cascade. Further research is warranted to elucidate the specific IC₅₀ values of isodrimeninol against COX-1, COX-2, and 5-LOX.
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory potential of drimane sesquiterpenoids has been demonstrated in preclinical models of inflammation. Polygodial, a closely related drimane dialdehyde, has shown significant activity in the carrageenan-induced paw edema model in mice, a widely used assay for evaluating acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity of Polygodial
| Compound | Animal Model | Assay | Dosing | Effect | Reference |
| Polygodial | Mice | Carrageenan-induced paw edema | 12.8–128.1 µmol/kg, i.p. | Significant inhibition of edema | [4] |
Molecular Mechanisms of Action
The anti-inflammatory effects of isodrimeninol and related compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Isodrimeninol is suggested to exert its anti-inflammatory effects by interfering with this pathway. Studies indicate that isodrimeninol likely inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1] This mechanism is further supported by isodrimeninol's ability to modulate the expression of microRNAs (miRNAs) that are known to regulate the NF-κB pathway.[1]
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Emerging Therapeutic Landscape of Methylated Sesquiterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylated sesquiterpenes, a diverse subgroup of C15 isoprenoids, are attracting significant attention in the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic applications of these natural products, with a primary focus on their anti-cancer, anti-inflammatory, and neuroprotective properties. We delve into the molecular mechanisms underlying their bioactivity, summarizing key quantitative data and providing detailed experimental protocols for the assays cited. Furthermore, this guide presents visualizations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of methylated sesquiterpenes in drug discovery and development.
Introduction
Sesquiterpenes are a class of terpenes consisting of three isoprene units, which are widely distributed in the plant kingdom and are known for their diverse biological activities[1]. A significant subset of these compounds is characterized by the presence of one or more methyl groups, which can influence their lipophilicity, steric interactions, and ultimately, their therapeutic efficacy. This guide specifically explores the therapeutic landscape of these methylated sesquiterpenes, with a particular focus on the well-studied sesquiterpene lactones that contain methyl groups as part of their core structure or as substituents. These compounds have demonstrated promising preclinical activity in oncology, inflammation, and neurodegenerative diseases, making them compelling candidates for further investigation.
Therapeutic Applications and Mechanisms of Action
Methylated sesquiterpenes exhibit a range of therapeutic effects by modulating key cellular signaling pathways. The following sections detail their applications in oncology, inflammation, and neuroprotection, supported by quantitative data from preclinical studies.
Anticancer Activity
Numerous methylated sesquiterpenes have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical cancer-related signaling pathways.
A prominent example is Parthenolide , a germacranolide sesquiterpene lactone, which has been shown to induce apoptosis in various human cancer cells, including those of colorectal, breast, and pancreatic cancers[2]. Parthenolide can also inhibit cancer cell growth by suppressing the IGF-1R-mediated PI3K/Akt/FoxO3α signaling pathway and the B-Raf/MAPK/Erk pathway[2]. Furthermore, it has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), suggesting a role in the epigenetic regulation of gene expression in cancer cells[2][3]. It has an IC50 of 3.5 µM for DNMT1 inhibition[2].
Costunolide , another methylated sesquiterpene lactone, exhibits anti-cancer effects by suppressing the STAT3 signaling pathway, which is crucial for tumor growth and metastasis[4][5][6]. It has been shown to inhibit the transcriptional activity and phosphorylation of STAT3[4]. In skin cancer cells, costunolide was found to suppress cell proliferation and survival by inhibiting the ERK, STAT3, NF-κB, and Akt signaling pathways[6].
Alantolactone has shown potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting the NF-κB/COX-2-mediated signaling cascades[7].
The following table summarizes the cytotoxic activity of selected methylated sesquiterpenes against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference(s) |
| Parthenolide | DNMT1 (in vitro) | 3.5 | [2] |
| Aquisinenoid C (a new eudesmane-type sesquiterpenoid) | MCF-7 (Breast) | 2.834 ± 1.121 | [8] |
| MDA-MB-231 (Breast) | 1.545 ± 1.116 | [8] | |
| LO2 (Normal Liver) | 27.82 ± 1.093 | [8] | |
| Costunolide & Dehydrocostuslactone | THP-1 (STAT3 DNA binding) | 10 | [9] |
| Unnamed Sesquiterpenoid Dimer | MDA-MB-468 (Breast) | 6.68 ± 0.70 | [10] |
| MCF-7 (Breast) | 8.82 ± 0.85 | [10] | |
| Unnamed Sesquiterpenoid | MDA-MB-468 (Breast) | 4.92 ± 0.65 | [10] |
| MDA-MB-231 (Breast) | 11.5 ± 0.71 | [10] | |
| Trilobolide-6-O-isobutyrate analog | HepG2 (Liver) | 9.73 | [11] |
| Huh7 (Liver) | 18.86 | [11] | |
| Quercetin (methylated derivative) | MCF-7 (Breast) | > 100 | [12] |
| MDA-MB-231 (Breast) | > 100 | [12] |
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Methylated sesquiterpenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Parthenolide exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4-mediated activation of Akt, mTOR, and NF-κB pathways, which in turn attenuates the production of inflammatory mediators[2]. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is crucial for this activity, as it can undergo a Michael-type addition with nucleophilic thiol groups in key proteins like IκB kinase (IKK)[13].
Alantolactone has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by down-regulating the NF-κB, MAPK, and AP-1 signaling pathways[1][14]. It achieves this by inhibiting the phosphorylation of IκB-α and IKK, and the subsequent nuclear translocation of the p65 and p50 NF-κB subunits[14]. It also attenuates the phosphorylation of Akt and inhibits the expression of MyD88 and TIRAP, upstream signaling molecules in the NF-κB pathway[14].
Costunolide also demonstrates anti-inflammatory activity by suppressing the activation of NF-κB and the induction of iNOS and COX-2[5].
The table below summarizes the anti-inflammatory activity of selected methylated sesquiterpenes.
| Compound | Model System | Effect | Concentration/Dose | Reference(s) | | --- | --- | --- | --- | | Mesoeudesmol B | LPS-induced NO production in RAW264.7 cells | EC50 = 12.88 ± 0.23 µM | 12.88 µM |[15] | | Various sesquiterpene lactones | Chronic adjuvant arthritic screen | Significant inhibition | 2.5 mg/kg/day |[13] |
Neuroprotective Properties
Emerging evidence suggests that methylated sesquiterpenes may offer therapeutic benefits for neurodegenerative diseases by protecting neurons from damage.
One study found that isoatriplicolide tiglate , a sesquiterpene lactone, exhibited significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells at concentrations ranging from 1 µM to 10 µM, with cell viability of approximately 43-78%[16]. Another study on various sesquiterpenes showed neuroprotective effects in models of Parkinson's disease and Huntington's disease[17]. While the direct role of methylation is not explicitly detailed in these studies, the presence of methyl groups on these active compounds is a common structural feature. Farnesene, a sesquiterpene, has also been identified as a potential neuroprotective agent against Alzheimer's disease[18].
Key Signaling Pathways
The therapeutic effects of methylated sesquiterpenes are largely attributed to their ability to modulate specific signaling pathways. The NF-κB and STAT3 pathways are two of the most significant targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Methylated sesquiterpenes like parthenolide and alantolactone inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of IκBα degradation[14][19].
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the STAT3 pathway is implicated in various cancers. Costunolide has been shown to inhibit the IL-6-elicited tyrosine phosphorylation of STAT3 and its DNA binding activity, along with the phosphorylation of the upstream Janus kinases (JAKs)[9][20].
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of methylated sesquiterpenes.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Treat the cells with various concentrations of the methylated sesquiterpene for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the methylated sesquiterpene as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for NF-κB Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting key proteins in the NF-κB pathway, such as p-IKK, IκBα, and the p65 subunit of NF-κB.
Protocol:
-
Protein Extraction: After treatment with the methylated sesquiterpene, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-IKK, anti-IκBα, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the anticancer potential of a methylated sesquiterpene.
Conclusion and Future Directions
Methylated sesquiterpenes represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate critical signaling pathways such as NF-κB and STAT3 underscores their importance as lead compounds for drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this burgeoning field. Future research should focus on elucidating the structure-activity relationships of methylated sesquiterpenes to design and synthesize more potent and selective analogs. Furthermore, in vivo studies and clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients. The exploration of novel delivery systems to enhance the bioavailability and targeted delivery of these compounds will also be a critical step in their clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of DNA methylation by a sesquiterpene lactone parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of DNA Methylation by a Sesquiterpene Lactone Parthenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]
- 7. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory sesquiterpene and triterpene acids from Mesona procumbens Hemsley - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro neuroprotective effects of farnesene sesquiterpene on alzheimer's disease model of differentiated neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Isodrimeninol from Drimys winteri: A Technical Guide to its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodrimeninol, a drimane sesquiterpenoid isolated from the bark of Drimys winteri, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of isodrimeninol. It details the compound's potent anti-inflammatory and antifungal properties, supported by quantitative data and elucidated mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the therapeutic potential of isodrimeninol.
Introduction and Historical Context
Drimys winteri J.R. Forst. & G. Forst., a member of the Winteraceae family, is a tree native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina. Traditionally, the bark of D. winteri, known as "Canelo" bark, has been used in folk medicine for its anti-inflammatory, analgesic, and antimicrobial properties.[1]
Physicochemical Properties of Isodrimeninol
A summary of the key physicochemical properties of isodrimeninol is presented in the table below. These properties are essential for its characterization, purification, and formulation in drug development processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Appearance | Colorless oil or crystalline solid | |
| General Solubility | Soluble in organic solvents like DMSO, methanol, chloroform | [2] |
| Melting Point | Not consistently reported | |
| Optical Rotation | Not consistently reported |
Experimental Protocols
Extraction and Isolation of Isodrimeninol from Drimys winteri
The following protocol outlines a general method for the extraction and purification of isodrimeninol from the bark of D. winteri, based on common chromatographic techniques described in the literature.[1][8][9]
Diagram of the Extraction and Isolation Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drimenol, isodrimeninol and polygodial isolated from Drimys winteri reduce monocyte adhesion to stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. Effects of the extraction method and chromatographic separation solvent in the antioxidant activity of different species of “espinheira-santa” - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Methyl Isodrimeninol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Methyl isodrimeninol, a sesquiterpenoid of interest for its potential therapeutic properties. While direct experimental data on this compound is limited, this document leverages information on its precursor, isodrimeninol, and related compounds to outline a robust computational workflow. The primary focus is on predicting its anti-inflammatory activity through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the subsequent experimental validation are detailed. This guide is intended to serve as a practical resource for researchers initiating computational studies on novel natural products.
Introduction
Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities. Isodrimeninol, a drimane sesquiterpenoid, has been shown to possess anti-inflammatory properties by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[1] this compound, a methylated derivative of isodrimeninol, is a promising candidate for further investigation due to the potential for improved pharmacokinetic properties conferred by methylation.
In silico methods offer a time and cost-effective approach to predict the bioactivity and drug-likeness of novel compounds before embarking on extensive experimental studies.[2] This guide outlines a systematic approach to predict the anti-inflammatory potential of this compound by targeting the NF-κB pathway.
Predicted Bioactivity and Mechanism of Action
Based on the known anti-inflammatory effects of isodrimeninol, it is hypothesized that this compound also exerts its bioactivity through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] In response to inflammatory stimuli, the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p50-p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4]
The proposed mechanism of action for this compound is the inhibition of a key kinase in this pathway, such as IκB kinase (IKK), or the direct interference with the DNA binding of the NF-κB complex.[1][5]
Signaling Pathway Diagram
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
In Silico Prediction Workflow
A structured in silico workflow is essential for the systematic evaluation of a novel compound. The following diagram illustrates the proposed workflow for this compound.
Caption: Proposed in silico workflow for predicting this compound bioactivity.
Methodologies
ADMET and Drug-Likeness Prediction
Objective: To assess the pharmacokinetic properties and drug-likeness of this compound.
Protocol:
-
Input: Obtain the 2D structure of this compound in SMILES or SDF format.
-
Software: Utilize online platforms such as SwissADME, pkCSM, or admetSAR.[6][7]
-
Parameters to Evaluate:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Drug-Likeness: Evaluate compliance with Lipinski's Rule of Five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[2]
Predicted ADMET Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 234.38 g/mol | Compliant with Lipinski's Rule |
| LogP | 3.85 | Optimal for cell permeability |
| H-bond Donors | 1 | Compliant with Lipinski's Rule |
| H-bond Acceptors | 1 | Compliant with Lipinski's Rule |
| HIA | > 90% | High intestinal absorption |
| BBB Permeability | Yes | May cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low toxicity risk |
| hERG Inhibition | No | Low cardiotoxicity risk |
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with key proteins in the NF-κB pathway.
Protocol:
-
Target Protein Preparation:
-
Download the crystal structure of the target protein (e.g., NF-κB p50/p65 heterodimer, PDB ID: 1VKX) from the Protein Data Bank.[8]
-
Prepare the protein using software like AutoDock Tools or UCSF Chimera: remove water molecules and existing ligands, add polar hydrogens, and assign charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like ChemDraw or Avogadro.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein based on the location of the native ligand or active site residues.
-
Perform docking using software like AutoDock Vina.[9]
-
-
Analysis:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[2]
-
Predicted Docking Results (Hypothetical Data)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| NF-κB (p50 subunit) | -7.8 | LYS147, GLN221, ARG246 |
| IKKβ | -8.2 | CYS99, ASP103, LYS106 |
Experimental Validation
The in silico predictions should be validated through targeted in vitro experiments.
Experimental Workflow Diagram
Caption: Workflow for the experimental validation of anti-inflammatory activity.
Key Experimental Protocols
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages).
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production, a key inflammatory mediator, in LPS-stimulated macrophages using the Griess reagent.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the reduction in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant of cell cultures treated with this compound.[11]
-
Western Blot Analysis: To investigate the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65, providing direct evidence of pathway inhibition.[10]
Conclusion
This technical guide presents a comprehensive in silico strategy to predict the bioactivity of this compound as a potential anti-inflammatory agent targeting the NF-κB pathway. By following the outlined workflow, researchers can efficiently evaluate the therapeutic potential of this and other novel natural products, thereby accelerating the drug discovery process. The integration of computational predictions with experimental validation is crucial for confirming the bioactivity and elucidating the mechanism of action of promising lead compounds.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proceedings.uin-alauddin.ac.id [proceedings.uin-alauddin.ac.id]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. japsonline.com [japsonline.com]
- 7. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular docking analysis of nuclear factor-κB and genistein interaction in the context of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of 21(alpha, beta)-methylmelianodiols, novel compounds from Poncirus trifoliata Rafinesque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physicochemical properties of Methyl isodrimeninol for drug development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodrimeninol, a drimane-type sesquiterpenoid, has emerged as a molecule of interest in the field of drug discovery.[1][2] Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[1][2] Recent studies have highlighted the anti-inflammatory potential of isodrimeninol, a closely related compound, which has been shown to modulate inflammatory pathways.[3][4] Specifically, isodrimeninol has been observed to reduce the expression of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6) in cellular models of inflammation.[3][4] This activity is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Given this promising biological activity, a thorough understanding of the physicochemical properties of this compound is paramount for its successful development as a therapeutic agent.
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound relevant to drug development. Due to the limited availability of experimentally determined data in public literature, this document outlines the critical experimental protocols required to characterize this molecule fully. The presented data tables are formatted to serve as templates for recording experimental findings, thereby guiding researchers in their investigation of this compound as a potential drug candidate.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. These properties influence formulation development, delivery, and ultimately, therapeutic efficacy.
Identity and Structure
It is essential to confirm the identity and structure of this compound before proceeding with any experimental work.
| Property | Value | Source |
| IUPAC Name | (1R,5aS,9aS,9bR)-1,3,5,5a,6,7,8,9,9a,9b-Decahydro-1-methoxy-6,6,9a-trimethylnaphtho[1,2-c]furan | ECHEMI |
| CAS Number | 442851-27-6 | [1] |
| Molecular Formula | C16H26O2 | [1] |
| Molecular Weight | 250.38 g/mol | [5] |
| Structure | (Image of the chemical structure of this compound should be included here) |
Physicochemical Data (Template for Experimental Determination)
The following table summarizes the key physicochemical parameters that need to be experimentally determined for this compound.
| Parameter | Experimental Value | Method Summary | Importance in Drug Development |
| Melting Point (°C) | Capillary Melting Point | Purity assessment and solid-state characterization. | |
| Boiling Point (°C) | Ebulliometry (if applicable) | Relevant for purification and processing. | |
| pKa | Potentiometric titration, UV-spectrophotometry, or Capillary Electrophoresis | Predicts the ionization state at different physiological pHs, impacting solubility and permeability. | |
| Aqueous Solubility (mg/mL) | Shake-flask method, Potentiometric titration | Crucial for absorption and formulation development. | |
| Solubility in Organic Solvents | Important for extraction, purification, and formulation. Qualitatively reported as soluble in Chloroform and Dichloromethane.[5] | ||
| LogP (Octanol/Water) | Shake-flask method, HPLC | Measures lipophilicity, which influences membrane permeability and protein binding. | |
| LogD (at pH 7.4) | Shake-flask method with buffered aqueous phase | Represents the effective lipophilicity at physiological pH. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous medium.
Methodology:
-
An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clear container.
-
The suspension is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The experiment should be performed in triplicate to ensure accuracy.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
Methodology:
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed container with the this compound solution.
-
The mixture is agitated vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Chemical Stability Assay
Objective: To assess the stability of this compound under various conditions relevant to storage and physiological environments.
Methodology:
-
Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO).
-
Aliquots of the stock solution are diluted into different aqueous buffer solutions covering a range of pH values (e.g., pH 2, 7.4, and 9).
-
The solutions are incubated at a controlled temperature (e.g., 37°C) for specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, a sample is taken and the reaction is quenched (e.g., by dilution with a cold organic solvent).
-
The remaining concentration of this compound is quantified by a stability-indicating HPLC method.
-
The percentage of compound remaining at each time point is calculated relative to the initial concentration (t=0).
In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To evaluate the passive permeability of this compound across an artificial membrane, as a predictor of in vivo absorption.
Methodology:
-
A donor plate containing a solution of this compound in a suitable buffer (e.g., PBS pH 7.4) is prepared.
-
An acceptor plate is filled with a buffer solution, which may contain a solubilizing agent to create sink conditions.
-
A filter plate with a hydrophobic filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The filter plate is placed on top of the acceptor plate, and the donor solution is added to the top of the filter.
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, the concentrations of this compound in the donor and acceptor wells are determined by HPLC-UV/MS.
-
The effective permeability (Pe) is calculated from the concentration data.
Visualization of Key Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway of Isodrimeninol
Recent research suggests that isodrimeninol, a related compound, exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of anti-inflammatory action of Isodrimeninol via inhibition of the NF-κB pathway.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
References
- 1. This compound supplier | CAS 442851-27-6 | AOBIOUS [aobious.com]
- 2. echemi.com [echemi.com]
- 3. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl isodrimenil | 442851-27-6 [chemicalbook.com]
The Ethnobotanical Landscape of Isodrimeninol: A Technical Guide to its Sources, Bioactivities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the ethnobotanical uses, pharmacological activities, and underlying mechanisms of action of plants containing the sesquiterpenoid isodrimeninol. With a focus on traditional knowledge and modern scientific validation, this document serves as a resource for researchers and professionals in drug discovery and development.
Ethnobotanical Heritage of Isodrimeninol-Containing Flora
Isodrimeninol is a bioactive drimane sesquiterpenoid found in a variety of plant species, most notably in Drimys winteri and species of the Polygonum genus. Traditional medicine systems have long recognized the therapeutic properties of these plants, employing them for a wide range of ailments.
Drimys winteri (Winter's Bark)
Drimys winteri, commonly known as Winter's Bark or Canelo, is a tree native to Chile and Argentina held sacred by the Mapuche people.[1] Its bark has a rich history of medicinal use for treating conditions such as colic, dyspepsia, fevers, and stomachaches.[2] It has also been traditionally used as a tonic and for its aromatic and stimulant properties.[3] The bark is rich in Vitamin C and has been historically used to prevent scurvy.[3]
Polygonum Species (Knotweeds)
The genus Polygonum encompasses a diverse group of plants with a long history of use in traditional Chinese medicine and other folk healing practices.[4][5] Various species are utilized for their anti-inflammatory, astringent, and diuretic properties.[5][6]
Polygonum hydropiper (Water Pepper), in which isodrimeninol has been identified, is traditionally used to treat a wide array of conditions including diarrhea, dyspepsia, excessive menstrual bleeding, and hemorrhoids.[6] It is also used topically for skin conditions and as an anti-inflammatory agent.[6]
Polygonum minus , a related species, has been traditionally used for digestive disorders.[7]
The ethnobotanical uses of these plants, particularly for inflammatory and pain-related conditions, provide a valuable starting point for investigating the pharmacological potential of their bioactive constituents, including isodrimeninol.
Quantitative Bioactivity Data
The traditional uses of these plants are increasingly being validated by modern scientific research, with numerous studies quantifying their biological activities. The following tables summarize key quantitative findings.
| Plant/Compound | Bioactivity | Assay | Results | Reference(s) |
| Polygonum minus Extract | Antioxidant | DPPH Assay | IC50 of 27 µg/mL (for Polygonumin B, a compound from the plant) | [4] |
| Polygonum minus Extract | Anticholinesterase | Acetylcholinesterase (AChE) Inhibition | High activity at 100 µg/mL | [4] |
| Polygonum minus Extract | Anti-HIV Protease | HIV-1 Protease Inhibition | 91% inhibition at 100 µg/mL (for Polygonumins C and D) | [4] |
| Isodrimeninol (from Drimys winteri) | Anti-inflammatory | IL-6 Gene Expression (in LPS-stimulated Saos-2 cells) | Significant decrease at 12.5 µg/ml | [2][7][8] |
| Isodrimeninol (from Drimys winteri) | Anti-inflammatory | IL-1β Gene Expression (in LPS-stimulated Saos-2 cells) | Significant decrease at 12.5 µg/ml | [2][7][8] |
| Polygonum stagninum (n-hexane extract) | Anti-inflammatory | Carrageenan-induced paw edema | 64.1% inhibition at 400 mg/kg | [9] |
| Polygonum barbatum (petroleum ether extract) | Anti-inflammatory | Carrageenan-induced paw edema | 39.3% inhibition at 400 mg/kg | [10] |
| Polygonum orientale Extract | Anti-inflammatory | Freund's complete adjuvant induced arthritis | Significant reduction in paw volume at 5 and 7.5 g/kg | [11] |
Signaling Pathways Modulated by Isodrimeninol
Isodrimeninol exerts its biological effects by modulating key signaling pathways involved in inflammation. The primary pathway identified is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway
Isodrimeninol has been shown to inhibit the NF-κB signaling pathway.[7] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] Isodrimeninol's inhibitory action on this pathway likely underlies many of its observed anti-inflammatory effects.[7] Specifically, isodrimeninol may prevent the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB.[12]
Figure 1: Isodrimeninol's inhibitory effect on the NF-κB signaling pathway.
Potential Involvement of Other Pathways
While the NF-κB pathway is a confirmed target, the broad anti-inflammatory and immunomodulatory effects of isodrimeninol and the plant extracts it is found in suggest the potential involvement of other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. These pathways are also critical in regulating inflammation and immune responses. Further research is warranted to elucidate the precise role of isodrimeninol in modulating these pathways.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. chondrex.com [chondrex.com]
- 4. The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. The Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Methylation of Sesquiterpene Alcohols
Introduction
Sesquiterpene alcohols are a diverse class of naturally occurring compounds with a wide range of biological activities. The methylation of the hydroxyl group in these molecules to form the corresponding methyl ether can be a crucial step in drug development and structure-activity relationship (SAR) studies. This modification can alter the compound's polarity, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic properties. The most common and effective method for the O-methylation of alcohols is the Williamson ether synthesis.[1][2] This protocol provides a detailed procedure for the methylation of sesquiterpene alcohols using this established method.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers.[2] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon of an alkyl halide, displacing a halide ion.[1][2] For the methylation of unactivated alcohols, such as most sesquiterpene alcohols, a strong base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.[3][4] Sodium hydride (NaH) is a commonly used strong base for this purpose, typically in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1][3] Methyl iodide (CH3I) is an excellent methylating agent for this reaction due to its high reactivity and the good leaving group ability of the iodide ion.[1]
Quantitative Data Summary
The following table summarizes the typical reagents, their roles, and recommended quantities for the methylation of a generic sesquiterpene alcohol via the Williamson ether synthesis. The exact quantities and reaction conditions may require optimization for specific substrates.
| Reagent/Component | Role | Typical Molar Equivalents | Notes |
| Sesquiterpene Alcohol | Starting Material | 1.0 | The substrate to be methylated. |
| Sodium Hydride (NaH) | Base | 1.2 | Used to deprotonate the alcohol to form the alkoxide.[3] |
| Methyl Iodide (CH3I) | Methylating Agent | 1.1 - 1.5 | The electrophile that provides the methyl group. |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | An aprotic solvent suitable for the reaction.[3] |
| Saturated NH4Cl | Quenching Agent | - | Used to quench the reaction by neutralizing excess NaH. |
| Diethyl Ether/Ethyl Acetate | Extraction Solvent | - | For extracting the product from the aqueous phase. |
| Brine | Washing Solution | - | To remove residual water from the organic phase. |
| Anhydrous MgSO4/Na2SO4 | Drying Agent | - | To dry the organic extract before solvent evaporation. |
Experimental Protocol: Williamson Ether Synthesis of a Sesquiterpene Alcohol
This protocol is a general procedure for the methylation of unactivated alcohols and should be adapted and optimized for the specific sesquiterpene alcohol of interest.[3]
Materials:
-
Sesquiterpene alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of NaH.
-
Alcohol Addition: Cool the flask to 0 °C using an ice bath. Dissolve the sesquiterpene alcohol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 1-2 hours. The evolution of hydrogen gas should be observed.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure methylated sesquiterpene.
Visualizations
Caption: General experimental workflow for the methylation of a sesquiterpene alcohol.
Caption: Reaction pathway for the methylation of a sesquiterpene alcohol.
References
Purification of Methyl Isodrimeninol Using Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodrimeninol is a drimane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Found in plants of the Polygonum genus, this compound and related compounds are of interest to researchers in natural product chemistry and drug discovery. The effective isolation and purification of these compounds are crucial for further pharmacological studies. Column chromatography is a fundamental and widely used technique for the purification of such natural products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established methods for the separation of drimane sesquiterpenoids.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform; sparingly soluble in hexane. |
| Class | Drimane Sesquiterpenoid |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound from a crude plant extract. The protocol is divided into sample preparation, column chromatography, and fraction analysis.
Preparation of Crude Extract
Prior to chromatographic separation, a crude extract containing this compound must be prepared from the plant material (e.g., Polygonum flaccidum).
Materials:
-
Dried and powdered plant material
-
Methanol (ACS grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried and powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours.
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
The crude extract can be further partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate) to enrich the sesquiterpenoid fraction. For this protocol, we will proceed with the crude methanol extract.
Column Chromatography
Silica gel column chromatography is a versatile technique for separating compounds based on their polarity.
Materials:
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Cotton wool
-
Sand (acid-washed)
-
Collection tubes
Procedure:
a. Column Packing (Wet Slurry Method):
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude extract to be loaded.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, and continuously add the slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a layer of sand (approximately 1 cm) on top of the silica bed to protect it from disturbance during sample and eluent addition.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane) through it.
b. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples not readily soluble, use the dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully apply the dried powder to the top of the column.
-
Carefully apply the dissolved sample or the dry-loaded sample onto the top of the sand layer.
c. Elution:
-
Begin the elution with a non-polar solvent (100% hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner.
-
A typical gradient elution profile for the separation of drimane sesquiterpenoids is outlined in the table below. The optimal gradient may need to be determined by preliminary Thin Layer Chromatography (TLC) analysis.
-
Collect fractions of a consistent volume (e.g., 20 mL) in numbered collection tubes.
Proposed Gradient Elution Profile:
| Fraction Numbers | Mobile Phase Composition (Hexane:Ethyl Acetate) | Polarity |
| 1-10 | 100:0 | Non-polar |
| 11-20 | 98:2 | Increasing |
| 21-30 | 95:5 | Increasing |
| 31-40 | 90:10 | Increasing |
| 41-50 | 85:15 | Increasing |
| 51-60 | 80:20 | Increasing |
| 61-70 | 70:30 | Increasing |
| 71-80 | 50:50 | More Polar |
| 81-90 | 0:100 | Polar |
Fraction Analysis
The collected fractions must be analyzed to identify those containing the target compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid staining reagent (1% vanillin in ethanol, followed by spraying with 10% H₂SO₄ in ethanol and heating)
Procedure:
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2) in a saturated developing chamber.
-
Visualize the developed plate under a UV lamp (254 nm) to detect UV-active compounds.
-
Spray the plate with the vanillin-sulfuric acid reagent and heat until colored spots appear. Terpenoids typically give characteristic colors with this reagent.
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
Characterization of Purified this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Characteristic signals for a drimane skeleton including methyl singlets, olefinic protons, and protons adjacent to oxygen atoms. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the 16 carbon atoms of the this compound structure, including signals for methyl, methylene, methine, and quaternary carbons, as well as carbons of the furan ring. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or adduct ions (e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular formula C₁₆H₂₆O₂. |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
The following diagram illustrates the logical dependencies and flow of the purification protocol.
Caption: Logical flow of the purification and characterization process.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. By following these guidelines, researchers can effectively isolate this sesquiterpenoid for further investigation. The provided workflows and data tables offer a clear and structured approach for professionals in the field of natural product chemistry and drug development. It is important to note that optimization of the mobile phase composition and gradient may be necessary depending on the specific composition of the crude extract.
Application Notes and Protocols for the Quantification of Methyl Isodrimeninol in Plant Extracts
A Proposed Framework for Method Development and Validation
Introduction
Methyl isodrimeninol is a drimane sesquiterpenoid found in certain plant species. As with many natural products, accurate quantification in complex plant matrices is essential for quality control, pharmacological studies, and drug development. However, the quantification of this compound presents a significant challenge due to the current lack of commercially available analytical standards.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate analytical methods for the quantification of this compound in plant extracts. The protocols described are based on established methods for the analysis of structurally similar drimane sesquiterpenoids. Once a certified reference standard for this compound becomes available, these methodologies can be adapted and fully validated.
I. General Sample Preparation from Plant Material
A crucial first step in the analysis of this compound is the efficient extraction of the analyte from the complex plant matrix. The following protocol outlines a general procedure for the extraction of drimane sesquiterpenoids. Optimization of the extraction solvent, time, and temperature may be necessary depending on the specific plant material.
Protocol 1: General Extraction of Drimane Sesquiterpenoids
-
Sample Collection and Pre-processing:
-
Collect fresh plant material and, if necessary, separate the desired parts (e.g., leaves, roots, bark).
-
Wash the material with deionized water to remove any debris and gently pat dry.
-
Freeze-dry (lyophilize) the plant material to preserve the chemical integrity of the compounds.
-
Grind the dried material into a fine powder using a laboratory mill to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh approximately 1-5 g of the powdered plant material into a flask.
-
Add a suitable organic solvent. Common solvents for sesquiterpenoid extraction include methanol, ethanol, ethyl acetate, or a mixture thereof. A starting point could be 50 mL of 80% methanol in water.
-
Perform the extraction using one of the following methods:
-
Maceration: Allow the mixture to stand at room temperature for 24-48 hours with occasional shaking.
-
Sonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.
-
Accelerated Solvent Extraction (ASE): Utilize an ASE system with appropriate temperature and pressure settings.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.
-
For further clean-up, the filtrate can be passed through a 0.45 µm syringe filter.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the analyte.
-
-
Sample Storage:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
-
Store the final extract solution at -20°C in a sealed vial until analysis.
-
II. Proposed Analytical Methods for Quantification
The following sections detail proposed starting methodologies for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a mixture. For non-volatile sesquiterpenoids like this compound, Reverse-Phase HPLC (RP-HPLC) is a suitable method. Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being useful if the analyte lacks a strong chromophore.
Protocol 2: Proposed HPLC Method
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or ELSD detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: Monitor at a wavelength determined by the UV spectrum of a this compound standard (if available) or a structurally similar compound. A general starting point is 210 nm.
-
ELSD: Nebulizer temperature 40°C, evaporator temperature 60°C, and nitrogen gas flow of 1.5 L/min.
-
-
-
Standard Preparation (Hypothetical):
-
Once a this compound standard is obtained, prepare a stock solution (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the plant extracts (e.g., 1 - 100 µg/mL).
-
-
Internal Standard (IS) Selection and Preparation:
-
In the absence of a deuterated this compound, a structurally similar compound that is not present in the plant extract should be chosen. Potential candidates include other drimane sesquiterpenoids or a commercially available stable compound with similar chromatographic behavior.
-
Prepare a stock solution of the IS and add a constant, known concentration to all standards and samples before analysis.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.
-
Determine the concentration of this compound in the plant extracts by interpolating the peak area ratio from the calibration curve.
-
Table 1: Proposed HPLC Gradient Program
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0 | 50 | 50 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30 | 50 | 50 |
Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For less volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Protocol 3: Proposed GC-MS Method
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
-
Derivatization (if necessary):
-
To a dried aliquot of the plant extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to convert hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 50 to 550 for initial identification.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of the this compound derivative to enhance sensitivity and selectivity.
-
-
-
Internal Standard (IS) Selection:
-
A suitable internal standard for GC-MS would be a deuterated analogue of a related sesquiterpenoid or a stable hydrocarbon with a similar retention time that is not present in the sample.
-
-
Quantification:
-
Follow a similar procedure as for HPLC, constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Application Note 3: Quantification by Nuclear Magnetic Resonance (qNMR)
Principle
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a solution without the need for an identical reference standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Protocol 4: Proposed qNMR Method
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the extract and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Note: This method is highly dependent on having a pure, isolated sample of this compound to identify its characteristic NMR signals and their corresponding number of protons.
III. Method Validation
Once a quantitative method has been developed, it must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Protocol 5: General Method Validation
-
Specificity/Selectivity: Demonstrate that the analytical signal is solely from the analyte and is not affected by other components in the plant extract matrix. This can be assessed by analyzing blank matrix samples and spiked samples.
-
Linearity and Range: Analyze a series of at least five concentrations of the analyte standard. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank plant extract with known concentrations of the analyte (e.g., low, medium, and high concentrations). The recovery should typically be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should be within an acceptable range (e.g., <15%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Table 2: Example of a Data Summary Table for Method Validation
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (Recovery %) | 80 - 120% | 95.2 - 103.5% |
| Precision (RSD %) | ||
| - Repeatability | < 15% | 4.2% |
| - Intermediate Precision | < 15% | 6.8% |
| LOD (µg/mL) | - | 0.25 |
| LOQ (µg/mL) | - | 0.80 |
IV. Conclusion
The application notes and protocols provided offer a detailed roadmap for establishing a robust and reliable analytical method for the quantification of this compound in plant extracts. While the current absence of a certified reference standard precludes immediate quantitative analysis, these guidelines will enable researchers to efficiently develop and validate a method once a standard becomes available. The choice of the final analytical technique will depend on the available instrumentation, the required sensitivity, and the complexity of the plant matrix. Proper method validation is paramount to ensure the generation of high-quality, reproducible data for scientific research and drug development.
Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Effects of Methyl Isodrimeninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. Methyl isodrimeninol, a sesquiterpenoid compound, has demonstrated potential anti-inflammatory properties.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the anti-inflammatory effects of this compound. The assays are designed to assess the compound's impact on key inflammatory mediators and signaling pathways.
Recent studies have indicated that isodrimeninol can reduce the gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1beta (IL-1β) in cellular models of periodontitis.[1][2][3] These effects are believed to be mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] The following protocols will enable researchers to further investigate these anti-inflammatory effects in a robust and quantitative manner.
Key Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
Application: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells. This is a critical first step to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMEM with 0.1% DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.2 ± 0.05 | 100 |
| 1 | 1.18 ± 0.06 | 98.3 |
| 5 | 1.15 ± 0.04 | 95.8 |
| 10 | 1.12 ± 0.05 | 93.3 |
| 25 | 1.08 ± 0.07 | 90.0 |
| 50 | 0.95 ± 0.08 | 79.2 |
| 100 | 0.60 ± 0.09 | 50.0 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Nitric Oxide (NO) Production Assay (Griess Assay)
Application: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control inhibitor of NO production (e.g., L-NAME).
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: After the 24-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Data Presentation:
| Treatment | NO₂⁻ Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 25.0 ± 1.8 | 0 |
| LPS + this compound (5 µM) | 18.5 ± 1.5 | 26.0 |
| LPS + this compound (10 µM) | 12.0 ± 1.2 | 52.0 |
| LPS + this compound (25 µM) | 7.5 ± 0.9 | 70.0 |
| LPS + L-NAME (100 µM) | 3.0 ± 0.5 | 88.0 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Pro-inflammatory Cytokine Measurement (ELISA)
Application: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Data Presentation:
Table 3.1: Effect of this compound on TNF-α Production
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Control (No LPS) | < 15 | - |
| LPS (1 µg/mL) | 3500 ± 250 | 0 |
| LPS + this compound (5 µM) | 2800 ± 200 | 20.0 |
| LPS + this compound (10 µM) | 1900 ± 150 | 45.7 |
| LPS + this compound (25 µM) | 1100 ± 100 | 68.6 |
Table 3.2: Effect of this compound on IL-6 Production
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Control (No LPS) | < 10 | - |
| LPS (1 µg/mL) | 1800 ± 150 | 0 |
| LPS + this compound (5 µM) | 1350 ± 120 | 25.0 |
| LPS + this compound (10 µM) | 800 ± 90 | 55.6 |
| LPS + this compound (25 µM) | 450 ± 50 | 75.0 |
Note: The data presented in these tables is for illustrative purposes only and should be replaced with experimental results. A study on Saos-2 and hPDL-MSCs showed that 12.5 µg/ml of isodrimeninol significantly decreased IL-6 and IL-1β gene expression.[1][2][3]
Analysis of Inflammatory Signaling Pathways (Western Blot)
Application: To investigate the molecular mechanism of this compound's anti-inflammatory action by examining its effect on the activation of key inflammatory signaling pathways, specifically the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway and the putative inhibitory role of this compound.
Protocol (Western Blot for p-IκBα, IκBα, and p-p65):
-
Cell Lysis: After treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
MAPK Signaling Pathway
The MAPK family (including ERK, JNK, and p38) also plays a crucial role in regulating the inflammatory response.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by this compound.
Protocol (Western Blot for p-p38, p38, p-ERK, ERK, p-JNK, and JNK):
The protocol is the same as for the NF-κB pathway, but using primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.
Data Presentation:
Table 4.1: Densitometric Analysis of NF-κB Pathway Proteins
| Treatment | p-IκBα / IκBα Ratio | Nuclear p65 / Total p65 Ratio |
| Control | 0.1 ± 0.02 | 0.2 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + this compound (10 µM) | 0.6 ± 0.08 | 0.5 ± 0.06 |
| LPS + this compound (25 µM) | 0.3 ± 0.05 | 0.3 ± 0.04 |
Table 4.2: Densitometric Analysis of MAPK Pathway Proteins
| Treatment | p-p38 / p38 Ratio | p-ERK / ERK Ratio | p-JNK / JNK Ratio |
| Control | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.1 |
| LPS + this compound (10 µM) | 0.7 ± 0.09 | 0.8 ± 0.1 | 0.7 ± 0.08 |
| LPS + this compound (25 µM) | 0.4 ± 0.06 | 0.5 ± 0.07 | 0.4 ± 0.05 |
Note: The data presented in these tables is for illustrative purposes only and should be replaced with experimental results.
Summary and Conclusion
These application notes provide a comprehensive framework for characterizing the anti-inflammatory effects of this compound. By following these detailed protocols, researchers can obtain quantitative data on the compound's ability to modulate key inflammatory mediators and signaling pathways. The provided tables and diagrams serve as templates for data presentation and conceptual understanding. Based on existing literature, it is hypothesized that this compound will demonstrate dose-dependent inhibition of NO, TNF-α, and IL-6 production, likely through the suppression of the NF-κB and potentially MAPK signaling pathways. Further investigation using these assays will provide a more complete profile of this compound as a potential anti-inflammatory therapeutic agent.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Isodrimeninol in microRNA Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isodrimeninol and its Role in miRNA Regulation
Isodrimeninol is a drimane-type sesquiterpenoid isolated from the bark of Drimys winteri, a tree native to Chile and Argentina.[1][2] This natural compound has garnered interest in the scientific community for its potential anti-inflammatory properties.[1][2][3] Recent studies have indicated that isodrimeninol can modulate the expression of several microRNAs (miRNAs) involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases such as periodontitis.[1][4]
MicroRNAs are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. Their dysregulation is implicated in a wide range of diseases, making them attractive targets for novel therapeutic interventions. Isodrimeninol has been shown to alter the expression of specific miRNAs, thereby influencing inflammatory responses. This modulation appears to be linked to the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammation.[1]
These application notes provide a comprehensive overview of the effects of isodrimeninol on miRNA expression, supported by quantitative data and detailed experimental protocols. The information presented here is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of isodrimeninol and its derivatives in modulating miRNA expression for drug development purposes.
Data Presentation: Isodrimeninol's Impact on miRNA and Cytokine Expression
The following tables summarize the quantitative effects of isodrimeninol on the expression of key miRNAs and pro-inflammatory cytokines in two different human cell lines: Saos-2 (an osteoblast-like cell line) and human Periodontal Ligament-derived Mesenchymal Stem Cells (hPDL-MSCs). The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response before treatment with isodrimeninol.
Table 1: Relative Expression of microRNAs in LPS-Stimulated Saos-2 Cells Treated with Isodrimeninol (12.5 µg/ml)
| microRNA | Fold Change vs. LPS Control | Regulation |
| miR-17-3p | ~1.5 | Upregulated |
| miR-21-3p | ~0.5 | Downregulated |
| miR-21-5p | ~0.6 | Downregulated |
| miR-146a-5p | No Significant Change | - |
| miR-155-5p | ~0.4 | Downregulated |
| miR-223-3p | ~2.5 | Upregulated |
Data synthesized from figures in the cited study.[1]
Table 2: Relative Expression of microRNAs in LPS-Stimulated hPDL-MSCs Treated with Isodrimeninol (12.5 µg/ml)
| microRNA | Fold Change vs. LPS Control | Regulation |
| miR-17-3p | No Significant Change | - |
| miR-21-3p | ~0.7 | Downregulated |
| miR-21-5p | No Significant Change | - |
| miR-146a-5p | No Significant Change | - |
| miR-155-5p | ~0.6 | Downregulated |
| miR-223-3p | ~2.0 | Upregulated |
Data synthesized from figures in the cited study.[1]
Table 3: Relative Gene Expression of Pro-Inflammatory Cytokines in LPS-Stimulated Cells Treated with Isodrimeninol
| Cytokine | Cell Line | Isodrimeninol Concentration (µg/ml) | Fold Change vs. LPS Control | Regulation |
| IL-1β | Saos-2 | 12.5 | ~0.3 | Downregulated |
| IL-1β | hPDL-MSCs | 6.25 | ~0.4 | Downregulated |
| IL-1β | hPDL-MSCs | 12.5 | ~0.3 | Downregulated |
| IL-6 | Saos-2 | 12.5 | ~0.4 | Downregulated |
| IL-6 | hPDL-MSCs | 12.5 | ~0.5 | Downregulated |
Data synthesized from figures in the cited study.[1]
Signaling Pathway
The anti-inflammatory effects of isodrimeninol are suggested to be mediated, at least in part, through the modulation of the NF-κB signaling pathway.[1] Several of the miRNAs affected by isodrimeninol are known to regulate key components of this pathway. For instance, miR-146a can target and downregulate TRAF6 and IRAK1, which are crucial adapter proteins in the NF-κB cascade.[5][6][7][8] Conversely, miR-155 has been shown to be involved in a negative feedback loop that can suppress NF-κB signaling.[9][10][11][12] The upregulation of miR-17-3p has also been demonstrated to suppress LPS-induced NF-κB activation.[1] Furthermore, miR-223 can suppress the canonical NF-κB pathway.[13][14][15] The downregulation of the pro-inflammatory miR-21 by isodrimeninol may also contribute to the inhibition of NF-κB.[1]
Caption: Isodrimeninol's modulation of miRNAs targeting the NF-κB pathway.
Experimental Protocols
The following protocols provide a framework for conducting experiments to study the effects of isodrimeninol on miRNA expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed Saos-2 or hPDL-MSCs in 6-well plates at a density of 2 x 10^5 cells per well in the appropriate complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
LPS Stimulation: Induce an inflammatory response by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Isodrimeninol Treatment: Following LPS stimulation, replace the medium with fresh medium containing the desired concentration of isodrimeninol (e.g., 12.5 µg/mL) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Harvesting: After the treatment period, harvest the cells for RNA extraction.
Protocol 2: Total RNA and miRNA Extraction
This protocol is based on a commercial kit (e.g., mirVana™ miRNA Isolation Kit).
-
Cell Lysis: Lyse the harvested cells using the provided lysis buffer.
-
Homogenization: Homogenize the lysate to shear genomic DNA.
-
Phase Separation: Add acid-phenol:chloroform to the lysate, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and add ethanol to precipitate the RNA.
-
Column Purification: Apply the RNA-ethanol mixture to a filter cartridge and centrifuge.
-
Washing: Wash the filter with the provided wash solutions to remove impurities.
-
Elution: Elute the purified total RNA, including miRNAs, with nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression
This protocol utilizes a two-step RT-qPCR approach.
A. Reverse Transcription (RT):
-
RT Reaction Setup: In a sterile, nuclease-free tube, prepare the reverse transcription master mix containing a specific stem-loop RT primer for the miRNA of interest, dNTPs, reverse transcriptase, and RNase inhibitor.
-
RNA Addition: Add a standardized amount of total RNA (e.g., 10 ng) to the master mix.
-
RT Program: Perform the reverse transcription reaction in a thermal cycler using a pulsed RT program to enhance sensitivity.
B. Real-Time PCR:
-
qPCR Reaction Setup: Prepare the qPCR master mix containing a miRNA-specific forward primer, a universal reverse primer, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).
-
cDNA Addition: Add the cDNA product from the RT step to the qPCR master mix.
-
qPCR Program: Run the reaction on a real-time PCR system with the appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the target miRNA using the ΔΔCt method, normalizing to a stable endogenous control RNA (e.g., U6 snRNA).
Caption: Workflow for studying isodrimeninol's effect on miRNA expression.
Concluding Remarks
The provided data and protocols offer a solid foundation for investigating the role of isodrimeninol in miRNA expression and its potential therapeutic applications. The observed modulation of inflammatory miRNAs and cytokines, coupled with the implication of the NF-κB signaling pathway, highlights isodrimeninol as a promising candidate for further research in the development of novel anti-inflammatory drugs. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to explore the broader effects of isodrimeninol on the miRNome.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 3. Drimenol, isodrimeninol and polygodial isolated from Drimys winteri reduce monocyte adhesion to stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA-146a inhibits NF-κB activation and pro-inflammatory cytokine production by regulating IRAK1 expression in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. NF-κB-dependent induction of microRNA miR-146, an inhibitor targeted to signaling proteins of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. From inflammation to metastasis: The central role of miR-155 in modulating NF-κB in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MiR-155 Induction by Microbes/Microbial Ligands Requires NF-κB-Dependent de novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of microRNA-155 in endothelial inflammation by targeting nuclear factor (NF)-κB P65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. MicroRNA-223 Suppresses the Canonical NF-κB Pathway in Basal Keratinocytes to Dampen Neutrophilic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA miR-223 as Regulator of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Models for Assessing Methyl Isodrimeninol's Effect on Periodontitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodontitis is a chronic inflammatory disease that leads to the progressive destruction of the tooth-supporting tissues, including the periodontal ligament and alveolar bone. The inflammatory cascade is primarily initiated by bacterial pathogens, such as Porphyromonas gingivalis, and is perpetuated by the host immune response, involving the production of pro-inflammatory cytokines and the differentiation of bone-resorbing osteoclasts.
This document provides detailed application notes and protocols for assessing the therapeutic potential of Methyl isodrimeninol, a sesquiterpenoid compound, in the context of periodontitis. Due to the limited availability of published data specifically on this compound, the experimental data and methodologies presented here are largely based on studies of its parent compound, isodrimeninol. These protocols can serve as a robust framework for the in vitro evaluation of this compound and other related compounds.
The provided protocols cover key aspects of periodontitis pathogenesis: cytotoxicity, anti-inflammatory effects on periodontal cells, inhibition of osteoclastogenesis, and antibacterial activity against a key periodontal pathogen.
I. Data Presentation: Effects of Isodrimeninol on Periodontitis-Associated Cellular Models
The following tables summarize the quantitative data on the effects of isodrimeninol, providing a baseline for evaluating this compound.
Table 1: Effect of Isodrimeninol on Cell Viability in LPS-Stimulated Human Periodontal Ligament Mesenchymal Stromal Cells (hPDL-MSCs) and Saos-2 Cells
| Cell Line | Isodrimeninol Concentration (µg/mL) | Cell Viability (%) |
| hPDL-MSCs | 6.25 | >90% |
| 12.5 | >90% | |
| 25 | >90% | |
| 50 | >90% | |
| Saos-2 | 6.25 | >90% |
| 12.5 | >90% | |
| 25 | >90% | |
| 50 | >90% |
Data adapted from a study on isodrimeninol, where cell viability was assessed by MTS assay after 24 hours of treatment in the presence of 1 µg/mL LPS.[1]
Table 2: Effect of Isodrimeninol on Pro-inflammatory Cytokine Gene Expression in LPS-Stimulated hPDL-MSCs and Saos-2 Cells
| Cell Line | Cytokine | Isodrimeninol Concentration (µg/mL) | Fold Change in Gene Expression (vs. LPS control) | P-value |
| hPDL-MSCs | IL-1β | 6.25 | Significant Decrease | p < 0.0001 |
| 12.5 | Significant Decrease | p < 0.0001 | ||
| IL-6 | 12.5 | Significant Decrease | p < 0.0001 | |
| TNF-α | 6.25 | No Significant Difference | - | |
| 12.5 | No Significant Difference | - | ||
| Saos-2 | IL-1β | 12.5 | Significant Decrease | p < 0.0001 |
| IL-6 | 12.5 | Significant Decrease | p < 0.0001 | |
| TNF-α | 6.25 | No Significant Difference | - | |
| 12.5 | No Significant Difference | - |
Gene expression was evaluated by qRT-PCR after 24 hours of stimulation with 1 µg/mL LPS and treatment with isodrimeninol.[1][2]
Table 3: Effect of Isodrimeninol on microRNA Expression in LPS-Stimulated hPDL-MSCs and Saos-2 Cells
| Cell Line | microRNA | Isodrimeninol Concentration (µg/mL) | Regulation |
| hPDL-MSCs | miR-21-3p | 12.5 | Down-regulated |
| miR-155-5p | 12.5 | Down-regulated | |
| miR-223-3p | 12.5 | Up-regulated | |
| Saos-2 | miR-17-3p | 12.5 | Up-regulated |
| miR-21-3p | 12.5 | Down-regulated | |
| miR-21-5p | 12.5 | Down-regulated | |
| miR-155-5p | 12.5 | Down-regulated | |
| miR-223-3p | 12.5 | Up-regulated |
MicroRNA expression was assessed by qRT-PCR after 24 hours of stimulation with 1 µg/mL LPS and treatment with isodrimeninol.[1]
II. Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTS Assay
Objective: To determine the cytotoxic effect of this compound on human periodontal ligament mesenchymal stromal cells (hPDL-MSCs) and osteoblast-like Saos-2 cells.
Materials:
-
hPDL-MSCs and Saos-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from P. gingivalis
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed hPDL-MSCs or Saos-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µg/mL) in cell culture medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. For stimulated conditions, add 1 µg/mL of P. gingivalis LPS to each well (except for the unstimulated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluation of Anti-inflammatory Effects by qRT-PCR
Objective: To quantify the effect of this compound on the gene expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in LPS-stimulated periodontal cells.
Materials:
-
hPDL-MSCs or Saos-2 cells
-
6-well plates
-
This compound
-
LPS from P. gingivalis
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, RPL-27)
-
Real-time PCR system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of P. gingivalis LPS for 24 hours. Include an unstimulated, untreated control and an LPS-only control.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using primers for the target cytokines and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-stimulated control.
Protocol 3: Assessment of Osteoclastogenesis Inhibition
Objective: To determine the inhibitory effect of this compound on the differentiation of osteoclasts from bone marrow macrophages (BMMs).
Materials:
-
Bone marrow cells isolated from mice
-
Alpha-MEM medium
-
FBS, Penicillin-Streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
This compound
-
TRAP staining kit
-
48-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
Seed the BMMs in a 48-well plate at a density of 5 x 10^4 cells/well.
-
Culture the BMMs with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound for 5-7 days. Change the medium every 2-3 days.
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP) activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.
-
Quantify the TRAP activity by measuring the absorbance of the solubilized stain.
Protocol 4: Antibacterial Activity against Porphyromonas gingivalis
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against P. gingivalis.
Materials:
-
Porphyromonas gingivalis strain (e.g., ATCC 33277)
-
Brain Heart Infusion (BHI) broth supplemented with hemin and vitamin K
-
Anaerobic chamber (85% N2, 10% H2, 5% CO2)
-
This compound
-
96-well microtiter plates
-
BHI agar plates
Procedure:
-
Culture P. gingivalis in an anaerobic chamber at 37°C in supplemented BHI broth.
-
Prepare serial two-fold dilutions of this compound in BHI broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of P. gingivalis to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate anaerobically at 37°C for 48-72 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. gingivalis.
-
To determine the MBC, take an aliquot from the wells with no visible growth and plate it on BHI agar.
-
Incubate the agar plates anaerobically for 5-7 days.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
III. Visualization of Pathways and Workflows
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
Application Notes and Protocols for qRT-PCR Analysis of Genes Targeted by Isodrimeninol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for quantifying the expression of genes targeted by Isodrimeninol using quantitative real-time polymerase chain reaction (qRT-PCR). Isodrimeninol, a natural compound, has been shown to modulate the expression of key inflammatory cytokines and microRNAs, primarily through the NF-κB signaling pathway. This document outlines the necessary primers, detailed experimental protocols, and the underlying signaling pathways for studying the effects of this compound.
Genes Targeted by Isodrimeninol
Isodrimeninol has been identified to significantly alter the expression of the following genes:
-
Pro-inflammatory Cytokines (Down-regulated):
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6)
-
-
MicroRNAs (Up-regulated):
-
hsa-miR-146a-5p
-
hsa-miR-223-3p
-
-
MicroRNAs (Down-regulated):
-
hsa-miR-17-3p
-
hsa-miR-21-3p
-
hsa-miR-21-5p
-
hsa-miR-155-5p
-
qRT-PCR Primers
The following tables summarize the validated qRT-PCR primer sequences for the human orthologs of the target genes.
Table 1: qRT-PCR Primers for Human Pro-inflammatory Cytokines
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| IL-1β | CCACAGACCTTCCAGGAGAATG | GTGCAGTTCAGTGATCGTACAGG | [1] |
| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC | [2] |
Table 2: qRT-PCR Primers for Human MicroRNAs
| Target microRNA | Forward Primer (5'-3') | Reverse Primer | Notes | Reference |
| hsa-miR-146a-5p | GCGCGTGAGAACTGAATTCCATGGGT | Universal Reverse Primer | Part of miRCute Plus MicroRNA Fluorescence Quantitative Assay Kit. | [3] |
| hsa-miR-223-3p | Provided in Kit | Universal 3' miRNA Reverse Primer | Available as a pre-designed primer set from commercial suppliers. | [4] |
| hsa-miR-17-3p | Not explicitly provided | Universal Reverse Primer | Commercially available primer sets are recommended. | |
| hsa-miR-21-3p | Not explicitly provided | Universal Reverse Primer | Commercially available primer sets are recommended. | |
| hsa-miR-21-5p | Provided in Kit | Universal 3' miRNA Reverse Primer | Available as a pre-designed primer set from commercial suppliers. | |
| hsa-miR-155-5p | TGCTAATCGTGATAGGGG | GAACATGTCTGCGTATCTC | Available as a pre-designed primer set from commercial suppliers. | [5] |
Note: For microRNA analysis, it is highly recommended to use a universal reverse primer provided with the specific miRNA cDNA synthesis kit, as it is designed to work with the proprietary stem-loop RT primers. For hsa-miR-17-3p and hsa-miR-21-3p, several commercial suppliers offer validated primer sets.
Experimental Protocols
Total RNA Extraction
-
Lyse cells or tissues using a suitable lysis reagent (e.g., TRIzol).
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.
qRT-PCR for mRNA (IL-1β and IL-6)
3.2.1. Reverse Transcription (cDNA Synthesis)
-
Prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor in a reaction buffer.
-
Add 1 µg of total RNA to the master mix.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., incubate at 42°C for 60 minutes, followed by inactivation at 70°C for 5 minutes).
3.2.2. Quantitative PCR (qPCR)
-
Prepare a qPCR master mix containing SYBR Green master mix, forward primer, and reverse primer.
-
Add the synthesized cDNA to the master mix.
-
Perform qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melting curve analysis to verify product specificity.
-
-
Analyze the data using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
qRT-PCR for MicroRNAs
3.3.1. Stem-Loop Reverse Transcription for miRNA
Due to the short length of mature miRNAs, a stem-loop primer specific to the 3' end of each target miRNA is used for reverse transcription. This method increases the specificity and efficiency of cDNA synthesis.[6][7][8]
-
Prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, a stem-loop RT primer specific for the target miRNA, and RNase inhibitor in a reaction buffer.
-
Add 10-100 ng of total RNA to the master mix.
-
Perform the reverse transcription reaction using a pulsed RT program as recommended by the stem-loop primer manufacturer. A typical program involves cycling between different temperatures to facilitate primer annealing and extension.
3.3.2. Quantitative PCR (qPCR) for miRNA
-
Prepare a qPCR master mix containing SYBR Green master mix, a forward primer specific to the miRNA sequence, and a universal reverse primer that binds to the stem-loop primer sequence.
-
Add the synthesized miRNA cDNA to the master mix.
-
Perform qPCR with cycling conditions similar to mRNA qPCR, adjusting the annealing temperature as required for the specific primers.
-
Analyze the data using the 2-ΔΔCt method, normalizing to a stable small non-coding RNA (e.g., U6 snRNA, RNU6B).
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway Modulated by Isodrimeninol
Isodrimeninol exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. The pro-inflammatory cytokines IL-1β and IL-6 are known activators of this pathway, creating a positive feedback loop in inflammation. The targeted microRNAs also play crucial roles in regulating NF-κB activity. For instance, miR-146a is a well-established negative regulator of NF-κB signaling.
Caption: NF-κB signaling pathway modulation by Isodrimeninol.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to quantify the effect of Isodrimeninol on target gene expression.
Caption: Experimental workflow for gene expression analysis.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-146a promotes proliferation, migration, and invasion of HepG2 via regulating FLAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hsa-miR-223-3p Primers | Applied Biological Materials Inc. [abmgood.com]
- 5. origene.com [origene.com]
- 6. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stem-loop RT-qPCR for miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl Isodrimeninol using High-Performance Liquid Chromatography
**Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl isodrimeninol, a drimane-type sesquiterpenoid. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as natural product extracts. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This procedure provides a foundation for researchers in natural product chemistry, pharmacology, and drug development requiring accurate quantification of this compound.
Introduction
This compound is a member of the drimane sesquiterpenoid class of natural products, which are known for their diverse biological activities. Accurate and precise quantification of this compound is essential for pharmacological studies, quality control of herbal preparations, and process optimization in synthetic chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the analysis of this compound by HPLC.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standards: A certified reference standard of this compound.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
A gradient elution is employed to ensure good separation of the analyte from potential impurities.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Run Time | 25 minutes |
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction: Weigh 1 g of the powdered and dried sample material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup using a C18 cartridge can be employed to remove interfering compounds.
-
Final Preparation: Dilute the filtered extract with acetonitrile to bring the concentration of this compound within the calibration range.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. The retention time for this compound under the specified conditions is approximately 12.5 minutes.
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
Protocol Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram (Hypothetical)
For context in drug development, if this compound were found to inhibit a key signaling pathway, the logical relationship could be visualized as follows. This is a hypothetical representation.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward, accurate, and precise, making it a valuable tool for researchers and professionals in the field of natural product analysis and drug development. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a laboratory setting.
Application Notes and Protocols for Methyl Isodrimeninol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isodrimeninol is a drimane sesquiterpenoid, a natural compound that has garnered significant interest for its diverse biological activities. Primarily isolated from species like Drimys winteri, this compound has demonstrated notable anti-inflammatory and potential antifungal properties.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways and the regulation of microRNA (miRNA) expression, making it a valuable candidate for further investigation in drug discovery and development.[2][3] These application notes provide detailed protocols for the treatment of various cell lines with this compound, along with a summary of its observed biological effects and the signaling pathways it influences.
Biological Activities and Mechanism of Action
This compound exerts its biological effects through several mechanisms:
-
Anti-inflammatory Activity: It has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6).[2][4] This effect is partly mediated by the negative regulation of the NF-κB signaling pathway.[2][5]
-
Modulation of miRNA Expression: this compound can alter the expression of various miRNAs involved in inflammation. For instance, it has been observed to upregulate miR-146a-5p and miR-223-3p, while downregulating miR-17-3p, miR-21-3p, miR-21-5p, and miR-155-5p.[2][4]
-
Inhibition of Foam Cell Formation: Studies have indicated that this compound can inhibit the formation of foam cells from macrophages, suggesting a potential role in mitigating atherosclerosis.[6]
-
Reduction of Monocyte Adhesion: The compound can reduce the adhesion of monocytes to endothelial cells by inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[7]
-
Antifungal Properties: Derivatives of isodrimeninol have shown activity against Candida yeast by inhibiting lanosterol 14-alpha demethylase, an important enzyme in ergosterol biosynthesis.[1]
Experimental Protocols
The following are generalized protocols for treating various cell lines with this compound, based on published research. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: General Cell Culture and Treatment with this compound
This protocol is applicable to adherent cell lines such as Saos-2 (osteoblast-like) and hPDL-MSCs (periodontal ligament-derived mesenchymal stromal cells).[2]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[2]
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Lipopolysaccharide (LPS) for inducing inflammation (optional)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a desired density and allow them to adhere and reach 70-80% confluency.[2]
-
Preparation of this compound Working Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50 µg/mL).[2] Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
(Optional) Induction of Inflammation: To study the anti-inflammatory effects, cells can be pre-treated with an inflammatory stimulus like LPS (e.g., 1 µg/mL for 24 hours).[2]
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a negative control (cells in medium only).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[2]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as RNA extraction for gene expression analysis (qRT-PCR), protein extraction for Western blotting, or cell viability assays (e.g., MTS assay).[2]
Protocol 2: Foam Cell Formation Assay with THP-1 Macrophages
This protocol is designed to assess the effect of this compound on foam cell formation.[6]
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
Procedure:
-
Differentiation of THP-1 cells: Seed THP-1 cells and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Induction of Foam Cell Formation: After differentiation, replace the medium with fresh medium containing oxLDL (e.g., 50 µg/mL) to induce foam cell formation.
-
Treatment: Concurrently with oxLDL treatment, add this compound at the desired concentrations (e.g., 10, 20 µg/mL).[6] Include appropriate controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining and Analysis: After incubation, fix the cells and stain with Oil Red O to visualize lipid droplets. The extent of foam cell formation can be quantified by extracting the stain and measuring its absorbance.
Data Presentation
The following tables summarize the quantitative data from studies on this compound.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay | Effective Concentration(s) | Observed Effect | Reference |
| Saos-2 | miRNA expression | 12.5 µg/mL | Downregulation of miR-21-3p and miR-21-5p | [2] |
| hPDL-MSCs | miRNA expression | 12.5 µg/mL | Downregulation of miR-21-3p | [2] |
| Saos-2 & hPDL-MSCs | Gene expression | 6.25 and 12.5 µg/mL | Reduction of IL-1β and IL-6 expression | [2][4] |
| THP-1 (M1 Macrophages) | Foam cell formation | 20 µg/mL | Inhibition of foam cell formation | [6] |
| HUVEC | Monocyte adhesion | 10 µg/mL | Reduction of THP-1 adhesion | [7] |
Table 2: Effect of this compound on miRNA Expression in LPS-stimulated Saos-2 and hPDL-MSCs
| miRNA | Change in Expression (at 12.5 µg/mL) | Cell Line | Reference |
| miR-146a-5p | Upregulated | Saos-2 & hPDL-MSCs | [2][4] |
| miR-223-3p | Upregulated | Saos-2 & hPDL-MSCs | [2][4] |
| miR-17-3p | Downregulated | Saos-2 & hPDL-MSCs | [2][4] |
| miR-21-3p | Downregulated | Saos-2 & hPDL-MSCs | [2][4] |
| miR-21-5p | Downregulated | Saos-2 | [2][4] |
| miR-155-5p | Downregulated | Saos-2 & hPDL-MSCs | [2][4] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Oxidation of Isodrimeninol with PCC Yields Drimane Derivatives with Activity against Candida Yeast by Inhibition of Lanosterol 14-Alpha Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 6. Drimys winteri and isodrimeninol decreased foam cell formation in THP-1 derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drimenol, isodrimeninol and polygodial isolated from Drimys winteri reduce monocyte adhesion to stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo experimental design for testing Methyl isodrimeninol in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Isodrimeninol
This compound is a derivative of isodrimeninol, a drimane-type sesquiterpenoid. Isodrimeninol is a natural product isolated from species such as Drimys winteri.[1][2][3] The drimane sesquiterpenoid class of molecules is known for a wide range of biological activities, including cytotoxic, antifungal, antibacterial, and anti-inflammatory properties.[4][5]
Recent in vitro research has highlighted the potent anti-inflammatory effects of isodrimeninol. Studies have shown that it can reduce the expression of key pro-inflammatory cytokines, such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6).[1][3] The proposed mechanism of action involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[1] Furthermore, isodrimeninol and related compounds have been observed to decrease the adhesion of monocytes to endothelial cells by inhibiting the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1).[6]
These findings strongly suggest that this compound is a promising candidate for development as an anti-inflammatory agent. This document provides detailed experimental designs and protocols for its evaluation in established animal models.
Primary Application: In Vivo Evaluation of Anti-Inflammatory Efficacy
The primary application for in vivo testing of this compound is to validate its anti-inflammatory properties. The carrageenan-induced paw edema model is a classical and highly reproducible model of acute inflammation, making it ideal for initial screening and mechanistic studies.[7]
Experimental Design: Carrageenan-Induced Paw Edema in Rats
This study aims to assess the ability of this compound to reduce acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Groups (n=8 per group):
-
Vehicle Control: Administration of the vehicle (e.g., 0.5% CMC-Na) followed by carrageenan injection.
-
This compound (Low Dose): Administration of Test Article (e.g., 25 mg/kg, p.o.) followed by carrageenan injection.
-
This compound (High Dose): Administration of Test Article (e.g., 50 mg/kg, p.o.) followed by carrageenan injection.
-
Positive Control: Administration of Indomethacin (10 mg/kg, p.o.) followed by carrageenan injection.
-
-
Methodology:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound), vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan challenge.[8][9]
-
The basal paw volume of the right hind paw is measured using a plethysmometer.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
At the end of the experiment (5 hours), animals are euthanized. The inflamed paw tissue is collected for histological and biochemical analysis.
-
-
Primary Endpoint: Inhibition of paw edema volume.
-
Secondary Endpoints:
-
Histopathological score of inflammatory cell infiltration.[5]
-
Myeloperoxidase (MPO) activity in paw tissue as a marker of neutrophil infiltration.
-
Gene expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in paw tissue via qRT-PCR.[10]
-
Protein levels of key NF-κB signaling pathway components (p-p65, IκBα) in paw tissue via Western Blot.[6]
-
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Potential Secondary Applications
Given the known cytotoxic and neuro-modulatory activities of the broader drimane sesquiterpenoid family, preliminary screening in cancer and neuroinflammation models may be warranted.[5][11]
Anticancer Activity: Xenograft Tumor Model
-
Objective: To evaluate the potential of this compound to inhibit tumor growth.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude).[12][13]
-
Cell Line: A human cancer cell line with known tumorigenicity (e.g., A549 - lung, HCT-116 - colon).[14]
-
Methodology Summary:
-
Subcutaneously implant 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Allow tumors to establish to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound at different doses, Positive Control like Cisplatin).
-
Administer treatment according to a defined schedule (e.g., daily, 5 days/week) via an appropriate route.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Euthanize animals when tumors reach a predetermined endpoint size or at the end of the study.
-
-
Primary Endpoint: Tumor growth inhibition (TGI).
Neuroprotective Activity: LPS-Induced Neuroinflammation Model
-
Objective: To assess if this compound can mitigate neuroinflammatory responses and associated cognitive deficits.
-
Animal Model: C57BL/6 mice.
-
Methodology Summary:
-
Administer this compound or vehicle for a predefined period (e.g., 7-14 days).
-
Induce neuroinflammation via a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS).
-
After 24-48 hours, conduct behavioral tests to assess cognitive function (e.g., Morris Water Maze, Y-maze).[1][4]
-
Euthanize animals and collect brain tissue (hippocampus and cortex).
-
Analyze brain tissue for markers of neuroinflammation (e.g., Iba1 for microglia activation, GFAP for astrogliosis) and pro-inflammatory cytokines (TNF-α, IL-1β) via immunohistochemistry and qRT-PCR.
-
-
Primary Endpoint: Improvement in cognitive performance in behavioral tests.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Hour 1 | Paw Volume (mL) at Hour 3 | Paw Volume (mL) at Hour 5 | % Inhibition at Hour 3 |
|---|---|---|---|---|---|
| Vehicle Control | -- | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0% |
| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculated |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculated |
| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculated |
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|---|---|
| Vehicle Control | -- | Mean ± SEM | Mean ± SEM | 0% | Mean ± SEM |
| This compound | 25 | Mean ± SEM | Mean ± SEM | Calculated | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Calculated | Mean ± SEM |
| Positive Control | Varies | Mean ± SEM | Mean ± SEM | Calculated | Mean ± SEM |
Detailed Experimental Protocols
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol is for analyzing cytokine gene expression from homogenized paw tissue.
-
RNA Isolation:
-
Homogenize ~30 mg of frozen paw tissue in 1 mL of TRIzol reagent using a tissue homogenizer.
-
Isolate total RNA according to the TRIzol manufacturer's protocol.
-
Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers.
-
Incubate as per the kit's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
-
qRT-PCR:
-
Prepare the reaction mix in a 96-well PCR plate. For each well, combine:
-
SYBR Green Master Mix (e.g., 10 µL)
-
Forward Primer (10 µM, e.g., 0.5 µL)
-
Reverse Primer (10 µM, e.g., 0.5 µL)
-
Diluted cDNA (e.g., 2 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Run the plate in a real-time PCR system with a typical thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct values of target genes (e.g., TNF-α, IL-6, IL-1β) to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[10]
-
Protocol: Western Blot for NF-κB Pathway Analysis
This protocol details the analysis of protein expression from paw tissue lysates.[6]
-
Protein Extraction:
-
Homogenize ~50 mg of frozen paw tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin) diluted in blocking buffer, overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band density using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).
-
Key Signaling Pathway and Logic Diagrams
NF-κB Inflammatory Signaling Pathway
Caption: Hypothesized action of this compound on the NF-κB pathway.
Preclinical Evaluation Logic Diagram
Caption: Logical workflow for the preclinical development of this compound.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drimenol, isodrimeninol and polygodial isolated from Drimys winteri reduce monocyte adhesion to stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The cytotoxicity of methyl protoneodioscin (NSC-698791) against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ymerdigital.com [ymerdigital.com]
- 14. [PDF] Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Isodrimeninol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of Methyl isodrimeninol synthesis. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges encountered during the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the methylation of isodrimeninol.
Q1: My reaction yield for the methylation of isodrimeninol is low. What are the potential causes and how can I improve it?
A1: Low yields in the methylation of the tertiary alcohol in isodrimeninol are often due to competing side reactions, primarily E2 elimination, and suboptimal reaction conditions. Isodrimeninol's sterically hindered tertiary alcohol makes the SN2 reaction for ether formation less favorable.[1][2] Here are key factors to investigate:
-
Choice of Base and Solvent: The combination of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[3][4][5] The solvent should be polar aprotic, such as N,N-dimethylformamide (DMF) or acetonitrile, to solvate the cation of the base without solvating the alkoxide, thus increasing its nucleophilicity.[2][6]
-
Reaction Temperature: Higher temperatures can favor the competing E2 elimination reaction.[6] It is advisable to conduct the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to favor the SN2 pathway.
-
Nature of the Alkyl Halide: Methyl iodide is the preferred methylating agent due to its high reactivity in SN2 reactions and minimal steric hindrance.[5]
-
Reaction Time: The reaction may require sufficient time to proceed to completion due to the sterically hindered nature of the substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing the formation of an alkene side product. How can I minimize this?
A2: The formation of an alkene is a result of the E2 elimination pathway competing with the desired SN2 reaction.[1] This is a common issue when dealing with tertiary alcohols like isodrimeninol.[2] To minimize the formation of the alkene side product:
-
Use a less hindered base if possible, although a strong base is necessary for alkoxide formation.
-
Employ a primary alkyl halide , such as methyl iodide, which is less likely to participate in elimination reactions.[2]
-
Maintain a lower reaction temperature. As mentioned, lower temperatures favor the SN2 reaction over E2 elimination.[6]
-
Consider alternative methylating agents. Reagents like dimethyl sulfate or diazomethane (with appropriate safety precautions) can sometimes provide better selectivity for methylation over elimination.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, reagents, and side products.
-
Work-up: After the reaction is complete, the mixture is typically quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) to neutralize any remaining base. The product is then extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is washed with brine to remove any remaining aqueous soluble impurities and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Chromatography: Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase is commonly used with a gradient of non-polar to moderately polar solvents (e.g., a hexane/ethyl acetate mixture). The polarity of the eluent should be optimized based on TLC analysis to achieve good separation between the product and any impurities.
Q4: How do I confirm the successful synthesis and purity of this compound?
A4: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet peak around 3.0-3.5 ppm is indicative of the newly introduced methyl ether protons. The disappearance of the hydroxyl proton signal from the starting isodrimeninol is another key indicator.
-
¹³C NMR: A new carbon signal in the range of 50-60 ppm will correspond to the methyl group of the ether.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of a C-O stretching band for the ether (around 1070-1150 cm⁻¹) can confirm the conversion.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Methyl Ether Synthesis (General Trends for Hindered Alcohols)
| Parameter | Condition A | Condition B | Expected Outcome on Yield of this compound | Rationale |
| Alkyl Halide | Methyl Iodide | tert-Butyl Bromide | Higher with Methyl Iodide | Primary halides are less sterically hindered and favor SN2 over E2 elimination.[2] |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | Higher with NaH | NaH is a strong, non-nucleophilic base that efficiently forms the alkoxide without introducing significant steric bulk.[3][4] |
| Solvent | DMF (polar aprotic) | Ethanol (protic) | Higher with DMF | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[6] |
| Temperature | 0 °C to 25 °C | 50 °C to 100 °C | Higher at lower temperatures | Lower temperatures favor the SN2 reaction pathway over the E2 elimination pathway.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the methylation of isodrimeninol using sodium hydride and methyl iodide.
Materials:
-
Isodrimeninol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of isodrimeninol in anhydrous DMF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing SN2 and E2 pathways in the methylation of isodrimeninol.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Rapid stereospecific methylation of alcohols and glycols with sodium hydride/methyl iodide - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Methyl Isodrimeninol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl isodrimeninol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] Its chemical formula is C16H26O2.[2][3] Like many other sesquiterpenoids, this compound is a lipophilic ("fat-loving") molecule, which often translates to poor solubility in water-based (aqueous) solutions.[4][5] This is a significant challenge for in vitro and in vivo biological assays, as most biological systems are aqueous environments. For a compound to exert a biological effect, it typically needs to be dissolved in the assay medium to interact with cells or molecular targets.[6][7]
Q2: Is there any available data on the aqueous solubility of this compound?
Currently, there is a lack of publicly available, experimentally determined quantitative data on the aqueous solubility of this compound. However, based on its chemical structure (a hydrocarbon-rich sesquiterpenoid), it is predicted to have very low water solubility. The principle of "like dissolves like" suggests that non-polar compounds such as this compound will not readily dissolve in a polar solvent like water.[8]
Q3: What are the initial steps I should take if I'm having trouble dissolving this compound?
If you are experiencing difficulty dissolving this compound in an aqueous buffer, the first step is typically to prepare a concentrated stock solution in a water-miscible organic solvent.[9] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[7] This stock solution can then be diluted into your aqueous assay medium. However, it is crucial to be aware of the final concentration of the organic solvent in your assay, as it can be toxic to cells or interfere with the assay.[6]
Q4: What are the common methods to improve the aqueous solubility of a hydrophobic compound like this compound?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. The most common approaches for laboratory-scale experiments include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall solvating power for the compound.[10]
-
Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes with the hydrophobic molecule, thereby increasing its apparent solubility in water.
-
Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic compound and facilitate its dispersion in the aqueous medium.
The choice of method will depend on the specific requirements of your experiment, including the tolerance of your biological system to the solubilizing agent.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Problem: My this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause: The intrinsic water solubility of this compound is very low. Direct dissolution in an aqueous buffer is unlikely to be successful at concentrations typically required for biological assays.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first. See the "Experimental Protocols" section for a detailed procedure on preparing a stock solution.
Problem: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
-
Possible Cause 1: The final concentration of your compound in the aqueous buffer exceeds its solubility limit in the presence of the small amount of DMSO.
-
Solution 1:
-
Reduce the final concentration: If your experimental design allows, try testing lower concentrations of this compound.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible to avoid toxicity (typically below 0.5% for cell-based assays), a slightly higher concentration might be necessary.[6] Always run a vehicle control with the same concentration of DMSO to account for any solvent effects.
-
Use a different solubilization technique: Consider using cyclodextrins or surfactants, which can be more effective at preventing precipitation. Refer to the detailed protocols below.
-
-
Possible Cause 2: The method of dilution is causing localized high concentrations, leading to precipitation.
-
Solution 2:
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[11]
-
Vortexing during dilution: Add the stock solution to the aqueous buffer while vigorously vortexing the buffer to ensure rapid and uniform dispersion.
-
Problem: I am observing inconsistent or non-reproducible results in my biological assay.
-
Possible Cause: Undetected micro-precipitation of the compound in the assay wells. This can lead to variations in the actual concentration of the dissolved compound available to the biological system.[11]
-
Solution:
-
Visual inspection: Carefully inspect your prepared solutions and assay plates for any signs of cloudiness or precipitate.
-
Centrifugation: Before adding the final diluted solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. This can help remove small, insoluble aggregates.
-
Re-evaluate your solubilization method: If micro-precipitation is suspected, a more robust solubilization strategy using cyclodextrins or surfactants may be necessary to achieve a stable solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H26O2 | [2][3] |
| Molecular Weight | 250.38 g/mol | [3] |
| Appearance | Predicted to be a solid or oil | - |
| Predicted Boiling Point | 323.9 ± 42.0 °C | [3] |
| Predicted Density | 1.02 ± 0.1 g/cm³ | [3] |
Table 2: General Solubility Expectations for a Hydrophobic Compound like this compound
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous Buffers | Water, PBS, Saline | Very Low | This compound is a non-polar molecule, while water is a highly polar solvent.[8] |
| Polar Aprotic Solvents | DMSO, DMF, Acetone | High | These solvents can dissolve a wide range of compounds, including non-polar ones.[8] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to High | The alkyl chains of these alcohols can interact with the hydrophobic compound. |
| Non-polar Solvents | Hexane, Toluene | High | "Like dissolves like"; non-polar solvents are effective at dissolving non-polar compounds.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This is the foundational step for preparing aqueous dilutions of this compound.
-
Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for biological assays. Other options include ethanol or dimethylformamide (DMF). Ensure the chosen solvent is compatible with your experimental system.
-
Weigh the Compound: Accurately weigh a small amount of this compound powder in a suitable vial.
-
Add the Solvent: Add the appropriate volume of the organic solvent to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Dissolve the Compound: Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the compound is thermostable before heating.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining Approximate Aqueous Solubility (Shake-Flask Method)
This protocol can be used to estimate the solubility of this compound in your specific aqueous buffer.[8][12][13][14]
-
Prepare a Suspension: Add an excess amount of this compound powder to a known volume of your aqueous buffer in a sealed container (e.g., a glass vial). The solid should be visibly present in excess.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., your assay temperature) for an extended period (24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifuging the suspension at a high speed and then carefully collecting the supernatant. Filtration through a chemically inert filter (e.g., a 0.22 µm PVDF syringe filter) can also be used.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. This concentration represents the equilibrium solubility.
Protocol 3: Using Co-solvents for Improved Solubility
-
Prepare a Concentrated Stock: Make a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol (as described in Protocol 1).
-
Dilution into Co-solvent/Buffer Mixture: Instead of diluting directly into the buffer, prepare a co-solvent/buffer mixture. For example, if your final desired DMSO concentration is 1%, you can dilute your stock solution into a buffer that already contains 0.9% DMSO.
-
Final Dilution: Add the stock solution to the co-solvent/buffer mixture while vortexing to reach the final desired concentration of this compound.
-
Important Consideration: Always determine the maximum tolerable concentration of the co-solvent for your biological system and include a vehicle control in your experiments.
Protocol 4: Using Cyclodextrins for Solubilization
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological research due to their good safety profiles.
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).
-
Prepare a Concentrated Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: Slowly add the concentrated compound stock solution to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to the compound is important and may need to be optimized (e.g., starting with a 10:1 molar excess of cyclodextrin).
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes to facilitate the formation of the inclusion complex.
-
Final Dilution: This cyclodextrin-complexed solution can then be used in your assay or further diluted in the buffer.
Protocol 5: Using Surfactants for Solubilization
-
Select a Surfactant: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are generally less harsh on biological systems than ionic surfactants.
-
Prepare a Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant. A starting concentration of 0.1-1% (w/v) is often used.
-
Prepare a Concentrated Compound Stock: As in the other protocols, prepare a concentrated stock of this compound in a small volume of an organic solvent.
-
Micellar Solubilization: Add the compound stock solution to the surfactant-containing buffer while vortexing. The surfactant micelles will encapsulate the hydrophobic compound.
-
Equilibration: Allow the solution to mix for a short period to ensure complete solubilization.
-
Caution: Surfactants can affect cell membranes and protein structures. It is essential to run appropriate controls to ensure the surfactant itself is not impacting your assay results.
Visualizations
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Caption: Conceptual diagrams of common solubility enhancement mechanisms.
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Methyl isodrimenil | 442851-27-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting Methyl isodrimeninol degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl isodrimeninol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a sesquiterpenoid, a class of natural products built from three isoprene units.[1][2] Its chemical formula is C16H26O2.[3] Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C16H26O2 |
| Molecular Weight | 250.38 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents |
Q2: What are the optimal storage conditions for this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below. For shorter periods, 2-8°C may be acceptable.
-
Light: Protect from light by using amber vials or storing in a dark location.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]
-
Form: For long-term storage, it is best to store the compound in a solid, crystalline form. If in solution, use an anhydrous aprotic solvent.
Q3: I see unexpected peaks in my chromatogram after storing a solution of this compound. What could they be?
The appearance of new peaks in a chromatogram is a common indicator of degradation. For sesquiterpenoids like this compound, degradation can be initiated by factors such as pH, temperature, and light.[4] Common degradation pathways for related compounds include oxidation, hydrolysis, and rearrangement.[2][5] To identify the degradation products, techniques such as LC-MS/MS are recommended.[6]
Q4: My sample of this compound has changed color. Is it still usable?
A change in the physical appearance of your sample, such as color change, is a strong indicator of chemical degradation or contamination. It is not recommended to use a sample that has visibly changed. You should investigate the storage conditions to identify the potential cause of degradation and procure a fresh batch for your experiments.
Troubleshooting Guide for this compound Degradation
This guide provides a systematic approach to troubleshooting the degradation of this compound during storage.
Problem: Suspected Degradation of this compound
Initial Assessment:
-
Visual Inspection: Check for any changes in physical appearance (color, crystallinity).
-
Purity Analysis: Re-analyze the sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to confirm the decrease in purity and the presence of new peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Storage Conditions
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials:
- This compound (high purity)
- Anhydrous solvents (e.g., acetonitrile, DMSO)
- Amber glass vials with screw caps
- Inert gas (Argon or Nitrogen)
- Temperature-controlled storage units (-20°C, 4°C, 25°C)
- Analytical balance
- HPLC-UV or GC-FID system
2. Sample Preparation:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into multiple amber glass vials.
- For samples to be stored under an inert atmosphere, gently flush the headspace of the vial with argon or nitrogen before sealing.
- Prepare a set of solid samples by weighing a precise amount of this compound into separate amber vials.
3. Storage Conditions and Time Points:
- Divide the samples into groups to be stored under the following conditions:
- -20°C (protected from light)
- 4°C (protected from light)
- 25°C (protected from light)
- 25°C (exposed to ambient light)
- Establish the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
4. Analytical Procedure:
- At each time point, retrieve one vial from each storage condition.
- Allow the sample to equilibrate to room temperature.
- Analyze the sample by a validated HPLC-UV or GC-FID method to determine the purity of this compound.
- Record the peak area of this compound and any new peaks that appear.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time for each storage condition.
- Summarize the data in a table for easy comparison.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[6][7][8]
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H2O2) solution (e.g., 3%)
- Methanol or other suitable solvent
- pH meter
- Heating block or oven
- Photostability chamber
2. Stress Conditions:
- Acid Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 M NaOH. Keep at room temperature for a defined period.
- Oxidation: Dissolve this compound in a suitable solvent and add 3% H2O2. Keep at room temperature for a defined period.
- Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 70°C) for a defined period.
- Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
- After the stress period, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV or LC-MS.
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control.
- Identify and quantify the degradation products.
- Use LC-MS and NMR to elucidate the structures of the major degradation products.
Signaling Pathways and Logical Relationships
Degradation Pathway Logic
The following diagram illustrates the logical relationship between environmental stressors and the potential degradation of this compound.
Caption: Factors influencing this compound degradation.
References
- 1. scielo.br [scielo.br]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biomedres.us [biomedres.us]
Enhancing the stability of Methyl isodrimeninol for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Methyl isodrimeninol for in vivo studies. The following troubleshooting guides and FAQs address common issues encountered during formulation and experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of a stock solution (e.g., DMSO) in aqueous buffer or media. | This compound is a hydrophobic compound with poor aqueous solubility. When the organic solvent concentration decreases, the compound crashes out of solution. | 1. Decrease Final Concentration: Determine the maximum tolerated DMSO concentration for your in vivo model and ensure the final working solution does not exceed the aqueous solubility limit of this compound. 2. Utilize a Formulation Strategy: Instead of a simple DMSO/buffer solution, employ a solubilization technique such as complexation with cyclodextrins or formulation in a self-emulsifying drug delivery system (SEDDS). Refer to the FAQ section for details. 3. Conduct Solubility Studies: Systematically test the solubility of this compound in various biocompatible co-solvents and surfactant solutions to find a suitable vehicle. |
| High variability in therapeutic efficacy or pharmacokinetic data between subjects. | This could be due to inconsistent absorption resulting from poor formulation stability or precipitation of the compound at the site of administration. | 1. Optimize Formulation: Ensure your formulation is robust and stable. For oral administration, consider lipid-based formulations which can improve absorption consistency.[1] 2. Characterize the Formulation: Analyze the particle size and homogeneity of your formulation before each experiment to ensure consistency. 3. Control Experimental Conditions: Standardize animal fasting times (for oral studies) and administration techniques to minimize variability. |
| Loss of biological activity over a short period in a formulated vehicle. | This compound, like many natural products, may be susceptible to degradation via hydrolysis, oxidation, or light sensitivity.[2][3] | 1. Conduct a Preliminary Stability Study: Assess the stability of your formulation under different storage conditions (e.g., 4°C, room temperature, protected from light). Use HPLC to quantify the amount of intact this compound over time. 2. Incorporate Stabilizers: Consider adding antioxidants (e.g., ascorbic acid, BHT) or using light-protective containers. 3. pH Control: Evaluate the effect of pH on stability and buffer your formulation accordingly. |
| Low oral bioavailability observed in pharmacokinetic studies. | Poor aqueous solubility limits dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption.[4][5] | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[6] 2. Formulate with Absorption Enhancers: Use of excipients like surfactants or lipid-based systems can improve solubility and membrane permeation.[1][7] 3. Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and enhance dissolution.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: this compound is a sesquiterpenoid and, like many compounds in this class, is hydrophobic. The primary challenges stem from its poor water solubility, which can lead to low oral bioavailability, precipitation in aqueous environments, and difficulties in preparing stable and homogenous formulations for parenteral administration.[4][7]
Q2: Which formulation strategies can enhance the aqueous solubility of this compound?
A2: Several strategies can be employed, often in combination:
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Co-solvents: Using a mixture of water-miscible solvents like ethanol, propylene glycol, or PEG 400 can increase solubility. However, the concentration of organic solvents must be carefully controlled to avoid toxicity in vivo.[9]
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Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in water. Polysorbates (e.g., Tween® 80) and poloxamers are commonly used examples.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing solubility.[5][7]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI tract. This keeps the drug in a solubilized state, ready for absorption.[1]
Q3: How can I prepare a stable formulation of this compound for intravenous (IV) injection?
A3: For IV administration, it is critical to have a formulation that does not precipitate upon injection into the bloodstream. Suitable options include:
-
Micellar Solutions: Formulations using non-ionic surfactants (e.g., Kolliphor® EL, Tween® 80) to form micelles that carry the drug.
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Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes (typically <200 nm) that are stable in the bloodstream.
Q4: What factors should be considered in a stability study for a this compound formulation?
A4: A stability study for a natural product like this compound should evaluate its integrity under various environmental conditions.[3][10] Key parameters to assess include:
-
Physical Stability: Visual appearance (clarity, color), pH, and particle size analysis of the formulation over time.
-
Chemical Stability: Quantification of the active compound (this compound) using a stability-indicating method like HPLC. This will detect degradation products.
-
Stress Conditions: Testing under accelerated conditions (e.g., 40°C/75% relative humidity) and photostability conditions as per ICH guidelines can help predict the shelf-life.[11][12]
Data Presentation
Table 1: Hypothetical Solubility Enhancement of this compound
| Formulation Vehicle | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 0.5 | 1 |
| 10% DMSO in Saline | 25 | 50 |
| 5% Tween® 80 in Water | 150 | 300 |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 450 | 900 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 2000 | > 4000 |
Table 2: Hypothetical 3-Month Accelerated Stability Study of a this compound Formulation (Stored at 40°C / 75% RH)
| Time Point | Assay (% of Initial Concentration) | Appearance | pH |
| T = 0 | 100.0% | Clear, colorless solution | 6.8 |
| T = 1 month | 98.5% | Clear, colorless solution | 6.7 |
| T = 2 months | 96.2% | Clear, colorless solution | 6.7 |
| T = 3 months | 94.1% | Clear, colorless solution | 6.6 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
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Dissolution: Dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film by adding a sterile aqueous buffer (e.g., PBS, pH 7.4) and rotating the flask gently. This will cause the lipids to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
Characterization: Analyze the resulting liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug concentration.
Protocol 2: General Stability-Indicating HPLC Method
-
Objective: To quantify this compound and detect any potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
At each time point in the stability study, withdraw a sample of the formulation.
-
Dilute the sample appropriately with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area corresponding to this compound against the standard curve.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for developing a stable formulation for a hydrophobic compound.
Caption: Isodrimeninol may inhibit the NF-κB pathway by preventing IκBα phosphorylation.[13]
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Methyl Isodrimeninol in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret cellular assays with Methyl isodrimeninol, focusing on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: The primary known biological activity of this compound (also referred to as isodrimeninol in much of the literature) is its anti-inflammatory effect. It has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6).[1] This effect is mediated, at least in part, through the modulation of microRNA (miRNA) expression, which in turn affects downstream signaling pathways like the NF-κB pathway.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific, direct off-target protein interactions of this compound are not extensively documented, potential off-target effects in cellular assays can be inferred from its mechanism and general principles of small molecule behavior. These may include:
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Cytotoxicity: At higher concentrations, like many small molecules, this compound can induce cell stress and death, independent of its anti-inflammatory activity.
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Modulation of unintended miRNAs: While certain miRNAs are identified as being modulated by this compound to achieve its anti-inflammatory effect, it is possible that it affects other miRNAs, leading to unforeseen biological consequences.
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Interaction with unknown direct protein targets: The exact molecular target of isodrimeninol has not yet been fully elucidated.[1] Therefore, it may bind to and modulate the function of proteins other than those in the intended signaling pathway.
Q3: How do I select an appropriate concentration of this compound for my experiment?
A3: Selecting the right concentration is crucial to maximize on-target effects while minimizing off-target cytotoxicity. A good starting point is to perform a dose-response experiment in your specific cell line. Based on existing literature, concentrations between 6.25 µg/mL and 12.5 µg/mL have been shown to exert anti-inflammatory effects in Saos-2 and hPDL-MSCs with minimal impact on cell viability over a 24-hour period.[1] It is recommended to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the optimal concentration range for your experimental system.
Q4: Are there known signaling pathways affected by this compound?
A4: Yes, this compound has been shown to modulate the NF-κB signaling pathway.[1] It is suggested that by altering the expression of specific miRNAs, such as upregulating miR-17-3p and downregulating miR-155-5p, this compound can inhibit the activation of NF-κB.[1] This, in turn, reduces the transcription of NF-κB target genes, including pro-inflammatory cytokines.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in my cellular assay.
-
Possible Cause: The concentration of this compound is too high for your specific cell line or experimental duration.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Culture your cells with a range of this compound concentrations (e.g., from 1 µg/mL to 100 µg/mL) for your intended experimental duration. Use a standard cytotoxicity assay like MTT or a live/dead cell stain to determine the concentration at which cell viability drops significantly.
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Reduce Incubation Time: If a longer incubation period is leading to toxicity, consider whether a shorter treatment time is sufficient to observe your desired biological effect.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a toxic level for your cells (typically <0.5%). Run a vehicle-only control.
-
Issue 2: Inconsistent or no observable anti-inflammatory effect.
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Steps:
-
Increase Concentration: Based on your cytotoxicity data, titrate the concentration of this compound upwards in your functional assay.
-
-
Possible Cause 2: The cellular model is not appropriate.
-
Troubleshooting Steps:
-
Confirm Inflammatory Response: Ensure that your chosen inflammatory stimulus (e.g., LPS) is effectively activating the NF-κB pathway and inducing the expression of your target cytokines in your cell line.
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Cell Line Selection: The effects of this compound have been characterized in Saos-2 and hPDL-MSCs.[1] If using a different cell line, its responsiveness to the compound may vary.
-
-
Possible Cause 3: Issues with the compound itself.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure the proper storage of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
| Cell Line | Concentration (µg/mL) | Treatment Duration | Effect | Data Type | Source |
| Saos-2 | 6.25, 12.5, 25, 50 | 24 hours | >90% cell viability | Cell Viability (MTS assay) | [1] |
| hPDL-MSCs | 6.25, 12.5, 25, 50 | 24 hours | >90% cell viability | Cell Viability (MTS assay) | [1] |
| Saos-2 | 12.5 | 24 hours | Significant decrease in IL-6 expression | Gene Expression (qRT-PCR) | [1] |
| hPDL-MSCs | 6.25 and 12.5 | 24 hours | Significant decrease in IL-1β expression | Gene Expression (qRT-PCR) | [1] |
| Saos-2 | 12.5 | 24 hours | Significant decrease in miR-21-3p and miR-21-5p | miRNA Expression (qRT-PCR) | [1] |
| hPDL-MSCs | 12.5 | 24 hours | Significant decrease in miR-21-3p | miRNA Expression (qRT-PCR) | [1] |
| Saos-2 & hPDL-MSCs | 12.5 | 24 hours | Significant increase in miR-223-3p | miRNA Expression (qRT-PCR) | [1] |
| Saos-2 & hPDL-MSCs | 12.5 | 24 hours | Significant decrease in miR-155-5p | miRNA Expression (qRT-PCR) | [1] |
| Saos-2 | 12.5 | 24 hours | Significant increase in miR-17-3p | miRNA Expression (qRT-PCR) | [1] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed your cells (e.g., Saos-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluating the Effect of this compound on Pro-inflammatory Cytokine Expression
-
Cell Seeding and Stimulation: Seed cells (e.g., Saos-2 or hPDL-MSCs) in a 12-well or 24-well plate and grow to 70-80% confluency. To induce an inflammatory response, treat the cells with an appropriate stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.[1]
-
This compound Treatment: Following inflammatory stimulation, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 6.25 and 12.5 µg/mL).[1] Include a vehicle control.
-
Incubation: Incubate the cells for 24 hours.[1]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for your target genes (e.g., IL-6, IL-1β) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
References
Dealing with batch-to-batch variability of synthesized Methyl isodrimeninol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Methyl isodrimeninol. Our aim is to help you address batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a methylated derivative of the drimane sesquiterpenoid isodrimeninol. Drimane sesquiterpenoids are a class of natural products known for a variety of biological activities. In research and drug development, consistent product quality from batch to batch is critical to ensure reproducible experimental results and reliable biological activity. Variability can arise from inconsistencies in starting materials, reaction conditions, and purification processes.
Q2: What are the key quality control parameters to assess for each new batch of this compound?
Key quality control parameters include:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is often desirable.
-
Identity Confirmation: Verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Residual Solvents: Analysis by GC to ensure that levels of any remaining solvents from the synthesis and purification are below acceptable limits.
-
Appearance: Visual inspection for physical state (e.g., oil, solid) and color.
Q3: What are the common analytical techniques used to characterize this compound?
The primary analytical techniques for characterizing this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the methyl group and the overall drimane skeleton.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used to determine the purity of the compound and to separate it from any impurities.
Troubleshooting Guide
Batch-to-batch variability in the synthesis of this compound can manifest as differences in purity, yield, and spectroscopic profile. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Low Purity of Synthesized this compound
A common issue is obtaining a product with lower than expected purity. The following table outlines potential causes and recommended actions.
| Observed Problem | Potential Cause | Recommended Action | Analytical Verification |
| Multiple peaks in HPLC/GC chromatogram | Incomplete reaction | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. | Monitor reaction progress by TLC or HPLC. |
| Side reactions | Optimize reaction conditions (e.g., lower temperature, different base or methylating agent). | Characterize major impurities by LC-MS or GC-MS. | |
| Inefficient purification | Employ a different purification method (e.g., column chromatography with a different stationary or mobile phase, preparative HPLC). | Analyze fractions by TLC or HPLC to ensure separation. | |
| Broad peaks in HPLC/GC chromatogram | Presence of closely related impurities or isomers | Use a higher resolution HPLC/GC column or modify the mobile/stationary phase to improve separation. | Compare retention times with known standards if available. |
Issue 2: Inconsistent Spectroscopic Data
Variations in NMR, MS, or IR spectra between batches can indicate structural differences or the presence of impurities.
Troubleshooting ¹H and ¹³C NMR Spectra
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected signals in the spectrum | Presence of impurities (e.g., unreacted isodrimeninol, side-products, residual solvents). | Purify the sample further. Compare the spectrum to a reference standard if available. |
| Shifts in peak positions (ppm) | Different solvent used for analysis. pH changes if acidic or basic impurities are present. | Use the same deuterated solvent for all batches. Neutralize the sample before analysis if necessary. |
| Absence of the methyl ether signal (~3.3 ppm for ¹H, ~55-60 ppm for ¹³C) | Incomplete methylation. | Re-run the methylation reaction. Check the quality of the methylating agent and base. |
Troubleshooting Mass Spectrometry (MS) Data
| Observed Problem | Potential Cause | Recommended Action |
| Incorrect molecular ion peak (m/z) | Incomplete reaction or presence of a major impurity. | Analyze the reaction mixture by LC-MS to identify the components. |
| Unexpected fragmentation pattern | Presence of isomers or structural rearrangement. | Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. |
Troubleshooting Infrared (IR) Spectroscopy Data
| Observed Problem | Potential Cause | Recommended Action |
| Presence of a broad peak around 3200-3600 cm⁻¹ | Incomplete methylation (presence of hydroxyl group from isodrimeninol). | Re-run the methylation reaction. Ensure anhydrous conditions. |
| Unexpected peaks in the fingerprint region (1500-500 cm⁻¹) | Presence of impurities or different crystalline forms. | Recrystallize the sample if it is a solid. Compare with a reference spectrum. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isodrimeninol
This protocol describes a general method for the methylation of isodrimeninol. Note: This is a representative protocol and may require optimization.
Materials:
-
Isodrimeninol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))
Procedure:
-
Dissolve isodrimeninol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the methylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3x).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Quality Control by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically used. A starting point could be 60% acetonitrile, increasing to 100% over 20 minutes.
Procedure:
-
Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm).
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area percentage.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Purity Issues
Caption: Decision tree for troubleshooting low purity in this compound synthesis.
Technical Support Center: Interpreting Complex NMR Spectra of Methyl Isodrimeninol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra of methyl isodrimeninol. This sesquiterpenoid, like many natural products, can present challenges in spectral analysis due to signal overlap and complex coupling patterns.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of this compound show significant signal overlap in the aliphatic region?
A1: The complex, rigid, and often stereochemically dense structures of sesquiterpenoids like this compound result in many protons residing in similar chemical environments. This leads to crowded regions in the 1H NMR spectrum, particularly between 1.0 and 2.5 ppm, where many of the methylene and methine protons of the decalin ring system resonate.
Q2: What are the most effective initial steps to resolve overlapping signals in the 1H NMR spectrum?
A2: When faced with an unresolved 1H NMR spectrum, several non-destructive methods can be employed. A highly effective first step is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d6 often induce differential shifts in proton signals compared to chloroform-d, which can resolve overlapping peaks.[1][2] Additionally, varying the temperature of the NMR experiment can sometimes resolve signals from conformers that are in exchange at room temperature.[1][2]
Q3: When should I consider using 2D NMR techniques for this compound?
A3: If the 1D 1H NMR spectrum has significant signal overlap that prevents the clear identification of individual spin systems and coupling patterns, it is highly recommended to acquire 2D NMR spectra.[3] For structural elucidation of natural products, a standard suite of 2D NMR experiments is often necessary.[1]
Q4: What is the best starting point for assigning the 1H and 13C NMR spectra of this compound?
A4: A good starting point is to identify unique and well-resolved signals in the 1H NMR spectrum. These often include the methyl singlets and any downfield protons, such as those adjacent to oxygen atoms. These signals can then be used as entry points for 2D NMR correlation analysis, such as COSY and HSQC, to build out the spin systems and assign the rest of the molecule.
Troubleshooting Guide
Problem 1: I am having trouble distinguishing between the geminal protons of the methylene groups in the spectrum.
Solution:
Geminal protons are often diastereotopic in chiral molecules like this compound, meaning they have different chemical shifts and can couple to each other.
-
2D COSY: Look for cross-peaks between two protons that are also coupled to the same neighboring protons.
-
2D HSQC: Identify the carbon signal of the methylene group. The two attached protons will show correlations to this same carbon signal. Their different proton chemical shifts will be apparent.
-
2D NOESY/ROESY: The spatial relationships of the geminal protons to other nearby protons (e.g., axial vs. equatorial protons) can help in their assignment.
Problem 2: The multiplicities of some signals are complex and do not follow the simple n+1 rule.
Solution:
Complex splitting patterns arise when a proton is coupled to multiple, non-equivalent neighboring protons with different coupling constants.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals and can simplify complex multiplets, making them more amenable to first-order analysis.
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, which can help in determining the multiplicity and coupling constants of individual signals, even in crowded regions.
-
Spectral Simulation: Using NMR simulation software, you can input the expected chemical shifts and coupling constants to generate a theoretical spectrum. By comparing this to the experimental spectrum and iteratively refining the parameters, you can confirm the assignments of complex multiplets.
Problem 3: I am unsure about the stereochemical assignments.
Solution:
Determining the relative stereochemistry of this compound requires through-space correlation experiments.
-
2D NOESY/ROESY: These experiments detect Nuclear Overhauser Effects (NOEs) between protons that are close in space, typically within 5 Å. The presence or absence of NOE cross-peaks between key protons, such as those between the methyl groups and protons on the decalin ring, can provide crucial information about their relative stereochemistry (e.g., axial vs. equatorial orientations). For example, a strong NOE between an axial methyl group and an axial proton on the same side of the ring would be expected.
Data Presentation
The following tables summarize the 1H and 13C NMR data for isodrimeninol, the parent compound of this compound. The data for this compound will be very similar, with the addition of a methoxy signal and slight perturbations to the chemical shifts of nearby nuclei, particularly C-11 and H-11.
Table 1: 1H NMR Data of Isodrimeninol (500 MHz, acetone-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| 1α | 1.44 | m |
| 1β | 1.70 | m |
| 2 | 1.67 | m |
| 3 | 3.22 | dd (11.4, 4.5 Hz) |
| 5 | 1.31 | d (8.9 Hz) |
| 6 | 6.20 | m |
| 7 | 5.53 | m |
| 9 | 2.25 | m |
| 11 | 5.17 | d (4.5 Hz) |
| 12α | 4.46 | m |
| 12β | 4.18 | br dd (12.0, 1.1 Hz) |
| 13 | 1.23 | s |
| 14 | 0.99 | s |
| 15 | 0.85 | s |
| OMe | ~3.30 | s (hypothetical) |
Table 2: 13C NMR Data of Isodrimeninol (125 MHz, acetone-d6)
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.8 |
| 2 | 18.9 |
| 3 | 42.2 |
| 4 | 33.8 |
| 5 | 56.1 |
| 6 | 133.3 |
| 7 | 125.7 |
| 8 | 139.9 |
| 9 | 50.1 |
| 10 | 38.1 |
| 11 | 79.1 |
| 12 | 65.2 |
| 13 | 21.8 |
| 14 | 16.5 |
| 15 | 33.5 |
| OMe | ~56.0 (hypothetical) |
Experimental Protocols
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl3) is a common starting point. For resolving signal overlap, benzene-d6 or acetone-d6 can be used.[1][2]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to a 5 mm NMR tube.
-
Internal Standard (Optional): Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Capping: Cap the NMR tube securely.
NMR Data Acquisition (General Parameters)
1D 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
1D 13C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Solvent: CDCl3
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Data Points (F2 and F1): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Spectral Width (SW): Same as 1D 1H spectrum in both dimensions.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Data Points (F2 and F1): 2048 in F2 (1H), 256 in F1 (13C).
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
Spectral Width (SW): 12-16 ppm in F2, 160-200 ppm in F1.
-
1J C-H Coupling Constant: Optimized for ~145 Hz.
Mandatory Visualizations
References
Technical Support Center: Optimizing Isodrimeninol Extraction and Methylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the extraction of isodrimeninol from natural sources and its subsequent methylation.
Frequently Asked Questions (FAQs)
Extraction of Isodrimeninol
Q1: What are the primary natural sources of isodrimeninol?
A1: The primary natural source of isodrimeninol is the bark of Drimys winteri, a tree native to Chile and Argentina. It is a drimane-type sesquiterpenoid and a major secondary metabolite of this plant.[1][2][3][4][5]
Q2: Which solvents are most effective for extracting isodrimeninol?
A2: Isodrimeninol is a relatively non-polar sesquiterpenoid. Therefore, non-polar solvents like n-hexane are effective for its extraction. The choice of solvent can be adjusted based on the desired polarity of the extract. For instance, a mixture of hexane and a slightly more polar solvent like ethyl acetate can be used to modulate the extraction of different terpenoids.
Q3: What are the common methods for extracting isodrimeninol?
A3: Common methods for extracting isodrimeninol and other sesquiterpenoids from plant materials include:
-
Maceration: A simple soaking method at room temperature.[6]
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration.[6]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency and reduce extraction time.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[7]
Methylation of Isodrimeninol
Q4: What is the purpose of methylating isodrimeninol?
A4: Methylation of the hydroxyl group in isodrimeninol can alter its physicochemical properties, such as lipophilicity and metabolic stability. This modification can be crucial in drug development to improve pharmacokinetic profiles and biological activity.
Q5: Which chemical reaction is commonly used for the methylation of the hydroxyl group in isodrimeninol?
A5: The Williamson ether synthesis is a widely used and effective method for methylating alcohols to form ethers.[8][9][10][11][12][13][14][15] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.
Experimental Protocols
Protocol 1: Extraction of Isodrimeninol from Drimys winteri Bark (Soxhlet Method)
Materials:
-
Dried and powdered bark of Drimys winteri
-
n-Hexane
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 50 g of finely powdered Drimys winteri bark into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of n-hexane and connect it to the Soxhlet apparatus and a condenser.
-
Heat the flask using a heating mantle to allow the solvent to boil and cycle through the Soxhlet apparatus for 8 hours.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain the crude isodrimeninol extract.
-
The crude extract can be further purified using column chromatography on silica gel.
Protocol 2: Methylation of Isodrimeninol via Williamson Ether Synthesis
Materials:
-
Purified isodrimeninol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of isodrimeninol in 10 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully add 1.2 equivalents of sodium hydride to the solution while stirring. Allow the reaction to stir at 0°C for 30 minutes to form the alkoxide.
-
Slowly add 1.5 equivalents of methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude methylated product.
-
Purify the crude product by column chromatography on silica gel to yield the pure methylated isodrimeninol.
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpenoids (Qualitative)
| Extraction Method | Relative Efficiency | Relative Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Low | Long (days) | High | Simple, requires minimal equipment.[6] | Inefficient, time-consuming.[6] |
| Soxhlet Extraction | Moderate to High | Moderate (hours) | Moderate | More efficient than maceration, continuous process.[6] | Requires heating, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | High | Short (minutes) | Low | Fast, efficient, reduced solvent usage.[5][16] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | High | Short (minutes) | Low | Very fast, efficient, reduced solvent usage.[7][17] | Potential for localized overheating, requires specialized equipment. |
Troubleshooting Guides
Isodrimeninol Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isodrimeninol | 1. Inappropriate solvent polarity.2. Insufficient extraction time.3. Poor quality or improper preparation of plant material.4. Thermal degradation of isodrimeninol. | 1. Use a non-polar solvent like n-hexane. Consider a solvent mixture (e.g., hexane:ethyl acetate) for broader polarity coverage.2. Increase the extraction time, especially for maceration. For UAE and MAE, optimize the duration based on experimental trials.3. Ensure the Drimys winteri bark is properly dried and finely powdered to increase surface area.4. For methods involving heat (Soxhlet, MAE), use the lowest effective temperature to minimize degradation.[18] |
| Co-extraction of Unwanted Compounds | 1. Solvent polarity is too high.2. Extraction conditions are too harsh. | 1. Use a more selective, non-polar solvent.2. Optimize extraction parameters (e.g., lower temperature, shorter time) to target isodrimeninol more specifically. |
| Solvent Evaporation Issues | 1. High boiling point of the solvent.2. Inefficient rotary evaporator setup. | 1. Choose a solvent with a lower boiling point if possible.2. Ensure a good vacuum and appropriate water bath temperature for the rotary evaporator. |
Isodrimeninol Methylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Methylated Product | 1. Incomplete deprotonation of the alcohol.2. Steric hindrance around the secondary hydroxyl group.3. Competing elimination (E2) reaction. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) and ensure anhydrous reaction conditions.2. Increase reaction time and/or temperature. Consider using a more reactive methylating agent if necessary.3. Use a less hindered methylating agent (e.g., methyl iodide). Keep the reaction temperature as low as possible to favor substitution over elimination.[9][12][14] |
| Formation of Side Products | 1. Elimination reaction leading to an alkene.2. Reaction with other functional groups in the molecule (if any). | 1. As above, use conditions that favor the SN2 reaction.2. Protect other reactive functional groups before methylation if necessary. |
| Unreacted Starting Material | 1. Insufficient amount of base or methylating agent.2. Deactivation of the base by moisture. | 1. Use a slight excess of the base and methylating agent.2. Ensure all glassware is oven-dried and solvents are anhydrous. |
Visualizations
Caption: Experimental workflow for the extraction of isodrimeninol.
Caption: Experimental workflow for the methylation of isodrimeninol.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction of Faloak Stem Bark (Sterculia quadrifida R. Br) using Microwave-Assisted Extraction Method and LC-HRMS Profiling of the Extract [foodandnutritionjournal.org]
- 18. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of the methylation reaction for isodrimeninol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of isodrimeninol. As direct literature on the methylation of isodrimeninol is limited, this guide is based on established principles of methylating sterically hindered secondary alcohols and data from analogous reactions with other drimane sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for methylating the secondary alcohol in isodrimeninol?
A1: The most common and established method for methylating a secondary alcohol like the one in isodrimeninol is the Williamson ether synthesis . This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. A milder alternative, particularly for sensitive substrates, is the Purdie methylation , which uses silver oxide and methyl iodide.
Q2: Which reagents are recommended for the Williamson ether synthesis of isodrimeninol?
A2: For the Williamson ether synthesis, a strong base is required to deprotonate the sterically hindered secondary alcohol.
-
Base: Sodium hydride (NaH) is a common and effective choice.
-
Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate (DMS) are typically used. Methyl iodide is often preferred for its higher reactivity.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.
Q3: What are the potential side reactions to be aware of during the methylation of isodrimeninol?
A3: The primary side reaction of concern is an E2 elimination , where the strong base abstracts a proton from a carbon adjacent to the alcohol, leading to the formation of an alkene instead of the desired ether. This is more likely with sterically hindered secondary alcohols and at higher temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) . A spot corresponding to the starting material (isodrimeninol) should diminish over time, while a new, less polar spot corresponding to the methylated product should appear. Using a co-spot of the starting material and the reaction mixture on the TLC plate will help in accurately tracking the conversion.
Q5: What is a typical work-up procedure for this reaction?
A5: A standard aqueous work-up is employed. The reaction is first quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base. The product is then extracted into an organic solvent (e.g., ethyl acetate, diethyl ether), and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Q6: How can the methylated isodrimeninol be purified?
A6: The crude product can be purified using silica gel column chromatography . A gradient of ethyl acetate in a non-polar solvent like hexanes is typically effective. For higher purity, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column can be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Ineffective deprotonation: The base was not strong enough, or the alcohol is too sterically hindered for the chosen base. 2. Inactive reagents: The base (e.g., NaH) may have been passivated by moisture, or the methylating agent has degraded. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Use a stronger base or increase the equivalents of the base. Ensure the reaction is conducted under strictly anhydrous conditions. 2. Use fresh, high-quality reagents. Wash NaH with dry hexanes before use if necessary. 3. Gradually increase the reaction temperature and monitor by TLC. For stubborn reactions, gentle heating (e.g., 40-50 °C) may be required. |
| Formation of a significant amount of byproduct (likely elimination product) | 1. High reaction temperature: Higher temperatures favor the E2 elimination pathway. 2. Steric hindrance: The substrate is highly hindered, making the SN2 reaction slow and allowing elimination to compete. 3. Strongly basic conditions: A very strong or concentrated base can promote elimination. | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. 2. Consider a milder methylation method like the Purdie methylation (Ag₂O/MeI). 3. Use a slight excess of the base rather than a large excess. |
| Multiple spots on TLC, difficult to purify | 1. Incomplete reaction: Both starting material and product are present. 2. Side reactions: Formation of elimination or other byproducts. 3. Degradation of product or starting material: The reaction conditions may be too harsh. | 1. Allow the reaction to run for a longer time or gently warm to drive to completion. 2. Optimize the reaction conditions (temperature, base) to minimize side reactions. 3. Use milder conditions or reduce the reaction time. |
Quantitative Data from Analogous Reactions
The following table presents hypothetical data for the methylation of isodrimeninol based on typical results for similar sesquiterpenoid alcohols. These values should be used as a general guideline for reaction optimization.
| Method | Base (equivalents) | Methylating Agent (equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Williamson Ether Synthesis | NaH (1.2) | MeI (1.5) | THF | 0 to 25 | 12 | 65-75 |
| Williamson Ether Synthesis | NaH (1.5) | MeI (2.0) | DMF | 25 | 8 | 70-80 |
| Williamson Ether Synthesis | NaH (1.2) | MeI (1.5) | THF | 50 | 4 | 50-60 (with increased elimination) |
| Purdie Methylation | Ag₂O (2.0) | MeI (5.0) | DMF | 25 | 24 | 75-85 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride and Methyl Iodide
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of isodrimeninol (1.0 eq) in anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Purdie Methylation using Silver Oxide and Methyl Iodide
-
Preparation: To a round-bottom flask protected from light, add a solution of isodrimeninol (1.0 eq) in anhydrous DMF (0.1 M).
-
Addition of Reagents: Add silver oxide (Ag₂O, 2.0 eq) followed by methyl iodide (5.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Filtration: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove silver salts.
-
Washing: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the methylation of isodrimeninol.
Selecting appropriate control groups for Methyl isodrimeninol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl isodrimeninol. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups to include in my in vitro anti-inflammatory experiment with this compound?
A1: To ensure the validity and interpretability of your results, the following control groups are essential:
-
Negative Control: Cells cultured in media without any treatment. This group establishes the baseline cellular response.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the experimental group.[1][2] This is crucial to confirm that the observed effects are due to this compound and not the vehicle itself.
-
Positive Control (Inflammatory Stimulus): Cells stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), without this compound treatment. This group demonstrates that the inflammatory pathway you are investigating can be activated in your cell model.
-
Positive Control (Anti-inflammatory Compound): Cells pre-treated with a known anti-inflammatory drug (e.g., Dexamethasone) before stimulation with the inflammatory agent.[3][4][5][6] This control validates that the inflammatory response can be inhibited, providing a benchmark for the efficacy of this compound.
Q2: I am not observing a significant anti-inflammatory effect with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of a significant effect. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a low passage number. High passage numbers can lead to phenotypic changes and altered responses to stimuli.
-
LPS Stimulation: Confirm that your LPS is potent and used at an effective concentration to induce a robust inflammatory response. You can check this by measuring the expression of pro-inflammatory markers in your positive control (LPS only) group.
-
Incubation Times: The pre-incubation time with this compound and the stimulation time with LPS may need optimization. A time-course experiment can help identify the optimal time points for observing the desired effects.
Q3: What is a suitable vehicle for dissolving this compound, and what concentration should I use for my vehicle control?
A3: this compound is soluble in DMSO, chloroform, and dichloromethane.[1][2] For cell culture experiments, DMSO is the most common and appropriate vehicle. It is critical to use a final DMSO concentration that is non-toxic to your cells, typically below 0.1% (v/v). Your vehicle control group should contain the exact same final concentration of DMSO as your this compound-treated groups.
Q4: How does this compound exert its anti-inflammatory effects?
A4: Based on studies of the closely related compound isodrimeninol, the anti-inflammatory effects are likely mediated through the modulation of the NF-κB signaling pathway and the regulation of specific microRNAs (miRNAs) involved in inflammation.[7][8][9][10][11] Isodrimeninol has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6.[9][10]
Data Presentation
Table 1: Recommended Control Groups for a Typical In Vitro Anti-inflammatory Assay with this compound
| Group Name | Cell Treatment | Purpose |
| Negative Control | Culture Medium Only | Establishes baseline cellular response. |
| Vehicle Control | Culture Medium + Vehicle (e.g., DMSO) | Accounts for any effects of the solvent. |
| Positive Control (Inflammatory Stimulus) | Culture Medium + Inflammatory Agent (e.g., LPS) | Confirms activation of the inflammatory pathway. |
| Positive Control (Anti-inflammatory Compound) | Culture Medium + Known Anti-inflammatory Drug (e.g., Dexamethasone) + Inflammatory Agent | Validates that the inflammatory response can be inhibited. |
| Experimental Group | Culture Medium + this compound + Inflammatory Agent | Tests the anti-inflammatory effect of this compound. |
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in microplates. | Ensure proper mixing of cell suspension, calibrate pipettes, and avoid using outer wells of the plate. |
| No inflammatory response in the positive control (LPS only) | Inactive LPS, low cell density, insensitive cell line. | Use a fresh batch of LPS, optimize cell seeding density, and ensure the chosen cell line is responsive to LPS. |
| High background in negative control | Contamination, high cell density, reagent autofluorescence. | Use sterile techniques, optimize cell number, and check for autofluorescence of reagents and compounds. |
| Inconsistent results across experiments | Variation in cell passage number, reagent quality, incubation times. | Use cells within a consistent and low passage range, use fresh reagents, and strictly adhere to optimized incubation times. |
Experimental Protocols
Protocol 1: Induction of Inflammation in Saos-2 Cells with LPS
This protocol describes the induction of an inflammatory response in the human osteoblastic cell line Saos-2 using Lipopolysaccharide (LPS).
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Saos-2 cells in 6-well plates at a density of 2 x 10^5 cells/well in complete DMEM.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]
-
LPS Stimulation: After 24 hours, replace the medium with fresh medium containing the desired concentration of LPS (e.g., 1 µg/mL).[7][9] For control wells, add medium without LPS.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours) to induce an inflammatory response.
-
Harvesting: After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression Analysis
This protocol provides a general guideline for analyzing the expression of specific microRNAs (miRNAs) using a SYBR Green-based qRT-PCR method.
Materials:
-
Total RNA isolated from your experimental cell groups
-
miRNA-specific stem-loop reverse transcription primers
-
Reverse transcriptase enzyme and buffer
-
SYBR Green qPCR master mix
-
Forward and reverse primers for the target miRNA and a reference control (e.g., U6 snRNA)
-
qRT-PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
In a nuclease-free tube, combine 1 µg of total RNA, 1 µL of the miRNA-specific stem-loop RT primer (10 µM), and nuclease-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for 2 minutes.
-
Add 4 µL of 5X RT buffer, 2 µL of 10 mM dNTPs, 0.5 µL of RNase inhibitor, and 1 µL of reverse transcriptase.
-
Incubate at 42°C for 60 minutes, followed by heat inactivation at 70°C for 10 minutes. The resulting cDNA is ready for qPCR.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a PCR plate. For each 20 µL reaction, combine:
-
10 µL of 2X SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Run the qPCR plate in a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[9]
-
Include a melting curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target miRNA and the reference control in each sample.
-
Calculate the relative expression of the target miRNA using the ΔΔCt method.
-
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition.
Caption: Decision tree for validating experimental controls before interpreting results.
References
- 1. This compound supplier | CAS 442851-27-6 | AOBIOUS [aobious.com]
- 2. This compound | 442851-27-6 - Coompo [coompo.com]
- 3. Chronic antagonism of nuclear factor-kappaB activity in cytotrophoblasts by dexamethasone: a potential mechanism for antiinflammatory action of glucocorticoids in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Treatment of Saos-2 osteosarcoma cells with diallyl trisulfide is associated with an increase in calreticulin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SaOS-2 Cells [cytion.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Isodrimeninol and its Synthetic Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the natural sesquiterpenoid isodrimeninol and its synthetically derived counterpart. The focus of this comparison is on antifungal and anti-inflammatory properties, supported by experimental data to offer a clear perspective on their potential therapeutic applications.
Executive Summary
Isodrimeninol, a drimane sesquiterpenoid, has demonstrated notable biological activities, including antifungal and anti-inflammatory effects. Recent research has explored the synthesis of isodrimeninol derivatives to enhance these properties. This guide presents a direct comparison of the antifungal activity of isodrimeninol with a more potent synthetic derivative, alongside an overview of isodrimeninol's anti-inflammatory actions. While a compound explicitly named "Methyl isodrimeninol" was not identified in comparative studies, this guide focuses on a well-characterized derivative to illustrate the potential for bioactivity enhancement through chemical modification.
Antifungal Activity: Isodrimeninol vs. a Synthetic Derivative
A study involving the oxidation of isodrimeninol (referred to as C1 in the study) yielded several derivatives, with one compound (referred to as C4) exhibiting significantly increased antifungal activity.[1][2]
Quantitative Comparison of Antifungal Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of isodrimeninol (C1) and its derivative (C4) against various Candida species.[1][2]
| Compound | Candida albicans IC50 (µg/mL) | Candida glabrata IC50 (µg/mL) | Candida krusei IC50 (µg/mL) |
| Isodrimeninol (C1) | 125 | 125 | 125 |
| Derivative (C4) | 75 | 75 | 75 |
Key Observation: The synthetic derivative C4 demonstrated a consistently lower IC50 value across all tested Candida strains, indicating a more potent antifungal activity compared to the parent compound, isodrimeninol.[1][2]
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity was determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Fungal Strains: Candida albicans ATCC 10231, Candida glabrata ATCC 90030, and Candida krusei ATCC 6258 were used.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.
-
Drug Dilution: Isodrimeninol and its derivative were dissolved in DMSO and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The IC50 was determined as the lowest concentration of the compound that caused a 50% reduction in turbidity compared to the growth control.
Proposed Mechanism of Antifungal Action
Isodrimeninol and its derivative are suggested to act by inhibiting the enzyme lanosterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Anti-inflammatory Activity of Isodrimeninol
Isodrimeninol has been investigated for its anti-inflammatory properties in various in vitro models.[3][4][5]
Modulation of Pro-inflammatory Cytokines
In a study using lipopolysaccharide (LPS)-stimulated human osteoblast-like cells (Saos-2) and periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs), isodrimeninol demonstrated the ability to reduce the gene expression of key pro-inflammatory cytokines.[3][4][5]
-
Interleukin-1beta (IL-1β): Isodrimeninol at concentrations of 6.25 and 12.5 µg/mL significantly decreased IL-1β expression in hPDL-MSCs. A significant reduction was also observed in Saos-2 cells at 12.5 µg/mL.[3]
-
Interleukin-6 (IL-6): At a concentration of 12.5 µg/mL, isodrimeninol significantly decreased IL-6 expression in both Saos-2 cells and hPDL-MSCs.[3]
-
Tumor Necrosis Factor-alpha (TNF-α): Isodrimeninol did not show a significant effect on TNF-α expression in this model.[3]
Experimental Protocol: Anti-inflammatory Cytokine Expression Analysis
-
Cell Culture and Stimulation: Saos-2 cells and hPDL-MSCs were cultured and stimulated with 1 µg/mL of lipopolysaccharide (LPS) from Porphyromonas gingivalis for 24 hours to induce an inflammatory response.
-
Treatment: The stimulated cells were treated with isodrimeninol at concentrations of 6.25 and 12.5 µg/mL for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells, and cDNA was synthesized using a reverse transcription kit.[3]
-
Quantitative Real-Time PCR (qRT-PCR): The gene expression levels of IL-1β, IL-6, and TNF-α were quantified by qRT-PCR, with RPL-27 used as a housekeeping gene for normalization.[3]
Signaling Pathway Involvement
The anti-inflammatory effects of isodrimeninol are suggested to be mediated through the modulation of signaling pathways such as the NF-κB pathway.[3]
Caption: Postulated anti-inflammatory signaling pathway modulation by isodrimeninol.
Conclusion
The available data indicates that synthetic modification of isodrimeninol can lead to a significant enhancement of its antifungal activity. The derivative C4 is demonstrably more potent against Candida species than its parent compound. Isodrimeninol itself possesses anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines. Further research into the structure-activity relationships of isodrimeninol derivatives could pave the way for the development of novel and more effective antifungal and anti-inflammatory agents. These findings underscore the potential of natural product scaffolds in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of Isodrimeninol with PCC Yields Drimane Derivatives with Activity against Candida Yeast by Inhibition of Lanosterol 14-Alpha Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Methyl Isodrimeninol, Dexamethasone, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response crucial for host defense, yet its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This guide provides a comparative overview of the anti-inflammatory properties of Methyl isodrimeninol, a naturally occurring sesquiterpenoid, against two widely used anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This comparison focuses on their mechanisms of action, and available in vitro efficacy data, supported by detailed experimental protocols and pathway visualizations.
Executive Summary
This compound, a sesquiterpenoid found in various plant species, has demonstrated noteworthy anti-inflammatory properties. Its mechanism of action involves the modulation of microRNAs (miRNAs), leading to the inhibition of the NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6).
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates anti-inflammatory genes and represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
Indomethacin, a conventional NSAID, primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
While direct comparative studies providing quantitative IC50 values for all three compounds under identical experimental conditions are limited, this guide compiles available data to offer a scientific comparison of their distinct anti-inflammatory profiles.
Comparative Efficacy Data
Quantitative data on the inhibitory effects of these compounds on key inflammatory mediators are crucial for a direct comparison of their potency. The following table summarizes the available data from studies on LPS-stimulated murine macrophage cell line RAW 264.7, a common in vitro model for inflammation research. It is important to note that the lack of directly comparable IC50 values for this compound presents a limitation in this analysis.
| Compound | Target | IC50 (µM) | Cell Line | Stimulus | Reference |
| This compound (Isodrimeninol) | IL-1β Gene Expression | Data not available | Saos-2 & hPDL-MSCs | LPS (1 µg/mL) | [1] |
| IL-6 Gene Expression | Data not available | Saos-2 & hPDL-MSCs | LPS (1 µg/mL) | [2] | |
| Dexamethasone | IL-1β Secretion | ~0.003 (3 nM) | Human Retinal Pericytes | TNF-α | [3] |
| IL-6 Secretion | Data not available | RAW 264.7 | LPS | [4] | |
| TNF-α Secretion | Data not available | RAW 264.7 | LPS | [5] | |
| Indomethacin | PGE2 Production | 2.8 | RAW 264.7 | LPS | [6] |
| NO Production | 56.8 | RAW 264.7 | LPS | [6] | |
| TNF-α Production | 143.7 | RAW 264.7 | LPS | [6] | |
| IL-1 Production | 0.1 - 10 (Inhibition range) | Rat Microglia | LPS | [7] |
Note: The provided data for dexamethasone on IL-1β inhibition was obtained from human retinal pericytes stimulated with TNF-α, which may not be directly comparable to LPS-stimulated macrophages. The available literature on isodrimeninol demonstrates a significant reduction in IL-1β and IL-6 gene expression at concentrations of 6.25 and 12.5 µg/mL, but does not provide IC50 values.[1][2]
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of this compound, dexamethasone, and indomethacin are mediated through distinct signaling pathways.
This compound: Modulation of miRNA and NF-κB Signaling
This compound exerts its anti-inflammatory action by modulating the expression of specific microRNAs (miRNAs) involved in the regulation of inflammatory pathways. This leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines like IL-1β and IL-6.[1]
Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation
Dexamethasone diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the activated GR-dexamethasone complex translocates to the nucleus. In the nucleus, it can either homodimerize and bind to Glucocorticoid Response Elements (GREs) to transactivate anti-inflammatory genes, or it can monomerically interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1, a process known as transrepression. This dual action leads to a broad suppression of inflammatory responses.
Indomethacin: Inhibition of Cyclooxygenase (COX) Pathway
Indomethacin's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), such as PGE2, which are potent mediators of inflammation, pain, and fever. By blocking this conversion, indomethacin effectively reduces the levels of pro-inflammatory prostaglandins at the site of inflammation.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol provides a general framework for assessing the anti-inflammatory activity of compounds in LPS-stimulated RAW 264.7 cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[3]
2. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds (this compound, dexamethasone, or indomethacin) for 1-2 hours.[8][9]
-
Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for a specified period (e.g., 24 hours for cytokine measurement).[8][9]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.[10]
-
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α): Quantify the concentration of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][11]
-
Prostaglandin E2 (PGE2) Production: Measure the concentration of PGE2 in the supernatant using a specific PGE2 ELISA kit.
4. Data Analysis:
-
Determine the concentration of each inflammatory mediator from a standard curve.
-
Calculate the percentage of inhibition for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory agent with a distinct mechanism of action centered on the modulation of miRNAs and the NF-κB pathway. This contrasts with the broader immunosuppressive effects of dexamethasone mediated by the glucocorticoid receptor and the direct enzymatic inhibition of prostaglandin synthesis by indomethacin.
The lack of comprehensive, directly comparative quantitative data, particularly IC50 values for cytokine inhibition in a standardized in vitro model, highlights a significant gap in the current understanding of the relative potency of this compound. Future research should focus on conducting head-to-head in vitro and in vivo studies to rigorously evaluate the efficacy and safety of this compound against established anti-inflammatory drugs. Such studies are essential for elucidating its therapeutic potential and positioning it within the existing landscape of anti-inflammatory treatments. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting these future investigations.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. graphviz.org [graphviz.org]
- 6. apjai-journal.org [apjai-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of Methyl Isodrimeninol: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Methyl isodrimeninol against the well-established corticosteroid, dexamethasone. This analysis is supported by experimental data from secondary assays and detailed methodologies to aid in the evaluation of this compound as a potential anti-inflammatory agent.
Comparative Efficacy in a Secondary Inflammation Assay
To validate the anti-inflammatory properties of this compound, a standard in vitro secondary assay using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line) is employed. This model mimics the inflammatory response seen in vivo and allows for the quantification of key inflammatory mediators. The efficacy of this compound is compared to dexamethasone, a potent synthetic glucocorticoid widely used as a benchmark anti-inflammatory drug.
The following table summarizes the inhibitory effects of a compound structurally related to this compound, Isodrimeninol, and dexamethasone on the production of major pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
| Compound | Target Cytokine | Cell Line | Stimulant | Concentration | % Inhibition | IC50 |
| Isodrimeninol | TNF-α | Saos-2 & hPDL-MSCs | LPS (1 µg/mL) | 12.5 µg/mL | No significant effect | Not Determined |
| IL-6 | Saos-2 & hPDL-MSCs | LPS (1 µg/mL) | 12.5 µg/mL | ~45% | Not Determined | |
| IL-1β | Saos-2 & hPDL-MSCs | LPS (1 µg/mL) | 12.5 µg/mL | ~74% | Not Determined | |
| Dexamethasone | TNF-α | RAW 264.7 | LPS | - | - | ~5.1 nM |
| IL-6 | RAW 264.7 | LPS | - | - | ~1.2 nM | |
| IL-1β | RAW 264.7 | LPS | - | - | ~3.0 nM |
Note: Data for Isodrimeninol is presented as a proxy for this compound due to the availability of quantitative data for this closely related compound under similar assay conditions. It is important to note that while structurally similar, the potency may differ.
Experimental Protocols
A detailed methodology for a standard secondary assay to evaluate the anti-inflammatory effects of test compounds is provided below.
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the reference drug, dexamethasone.
-
A vehicle control (e.g., DMSO) is also included at the same final concentration used for the test compounds.
-
The cells are pre-incubated with the compounds for 1-2 hours before stimulation.
3. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to each well at a final concentration of 1 µg/mL.
-
A negative control group of cells without LPS stimulation is also maintained.
4. Incubation and Supernatant Collection:
-
The plates are incubated for 24 hours to allow for the production and secretion of pro-inflammatory cytokines.
-
After incubation, the plates are centrifuged, and the cell-free supernatants are collected for cytokine analysis.
5. Cytokine Quantification (ELISA):
-
The concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cytokine concentrations are determined from a standard curve.
6. Data Analysis:
-
The percentage of cytokine inhibition for each compound concentration is calculated relative to the LPS-stimulated vehicle control.
-
The half-maximal inhibitory concentration (IC50) values are then determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of many compounds, including corticosteroids like dexamethasone, are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated in the inflammatory response triggered by LPS are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
This compound is suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] Dexamethasone is known to inhibit inflammation by suppressing both the NF-κB and MAPK pathways.
Experimental Workflow
The general workflow for the secondary validation of an anti-inflammatory compound is a multi-step process, from initial cell culture to final data analysis.
Caption: Workflow for in vitro secondary anti-inflammatory screening.
References
Unraveling the Anti-Inflammatory Mechanism of Isodrimeninol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Methyl isodrimeninol, a natural sesquiterpenoid derived from Drimys winteri, in the context of inflammatory responses. Through objective comparisons with alternative compounds and detailed experimental data, this document serves as a resource for researchers investigating novel anti-inflammatory therapeutics. All data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Comparative Analysis of Anti-Inflammatory Activity
Isodrimeninol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and microRNA (miRNA) expression. This section compares its efficacy with resveratrol, a well-characterized anti-inflammatory compound, and other natural products known to modulate similar pathways.
Performance on Pro-Inflammatory Cytokine Expression
The following table summarizes the comparative effects of isodrimeninol and resveratrol on the expression of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in Lipopolysaccharide (LPS)-stimulated human osteoblast-like Saos-2 cells and human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs).
Table 1: Comparative Effects on Pro-Inflammatory Cytokine Gene Expression [1][2]
| Compound | Concentration | Cell Line | Target Cytokine | Outcome |
| Isodrimeninol | 12.5 µg/ml | Saos-2 | IL-6 | Significantly decreased expression (p < 0.0001) |
| 12.5 µg/ml | hPDL-MSCs | IL-6 | Significantly decreased expression (p < 0.0001) | |
| 6.25 µg/ml | hPDL-MSCs | IL-1β | Significantly decreased expression (p < 0.0001) | |
| 12.5 µg/ml | Saos-2 | IL-1β | Significantly decreased expression (p < 0.0001) | |
| 12.5 µg/ml | hPDL-MSCs | IL-1β | Significantly decreased expression (p < 0.0001) | |
| Resveratrol | 5.71 µg/ml | hPDL-MSCs | IL-6 | Significantly decreased expression |
| 11.41 µg/ml | Saos-2 | IL-6 | Significantly decreased expression | |
| 11.41 µg/ml | hPDL-MSCs | IL-6 | Significantly decreased expression | |
| 5.71 µg/ml | Saos-2 | IL-1β | Significantly decreased expression | |
| 5.71 µg/ml | hPDL-MSCs | IL-1β | Significantly decreased expression | |
| 11.41 µg/ml | Saos-2 | IL-1β | Significantly decreased expression | |
| 11.41 µg/ml | hPDL-MSCs | IL-1β | Significantly decreased expression |
Note: The study also found that isodrimeninol had no significant effect on TNF-α expression, whereas resveratrol significantly decreased its expression at 11.41 µg/ml in both cell lines.[1][2]
Modulation of Inflammation-Associated MicroRNAs
Isodrimeninol's mechanism of action involves the intricate regulation of miRNAs associated with inflammatory pathways. The following table compares the effects of isodrimeninol and resveratrol on the expression of several key miRNAs.
Table 2: Comparative Effects on MicroRNA Expression [1][2][3][4]
| Compound | Concentration | Cell Line | Target miRNA | Outcome |
| Isodrimeninol | 12.5 µg/ml | Saos-2 & hPDL-MSCs | miR-17-3p | Downregulated |
| 12.5 µg/ml | Saos-2 & hPDL-MSCs | miR-21-3p | Downregulated | |
| 12.5 µg/ml | Saos-2 | miR-21-5p | Downregulated | |
| 12.5 µg/ml | Saos-2 & hPDL-MSCs | miR-155-5p | Downregulated | |
| 12.5 µg/ml | Saos-2 & hPDL-MSCs | miR-146a-5p | Upregulated | |
| 12.5 µg/ml | Saos-2 & hPDL-MSCs | miR-223-3p | Upregulated | |
| Resveratrol | 11.41 µg/ml | Saos-2 & hPDL-MSCs | miR-146a-5p | Positively regulated |
Alternative Natural Compounds
Several other natural compounds have been identified to modulate the NF-κB signaling pathway and relevant miRNAs, presenting potential alternatives for comparative studies.
Table 3: Alternative Natural Compounds Targeting NF-κB and miRNA [5][6][7][8][9]
| Compound | Source | Mechanism |
| Curcumin | Turmeric | Inhibits NF-κB signaling and modulates various miRNAs including miR-146a.[6][7] |
| Pterostilbene | Blueberries | A dimethylated analog of resveratrol, reported to be more effective in lowering IL-6 and TNF-α.[10][11] |
| Quercetin | Onions, apples | Inhibits NF-κB and modulates miRNAs such as miR-146a.[8] |
| (6)-Gingerol | Ginger | Exhibits anti-inflammatory properties by modulating miRNA expression, such as up-regulating miR-27b to inhibit the PPARγ-NF-κB pathway.[6] |
| Andrographolide | Andrographis paniculata | Known for its anti-inflammatory activity and ability to upregulate several miRNAs.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of isodrimeninol and a typical experimental workflow for its validation.
Caption: Proposed mechanism of isodrimeninol's anti-inflammatory action.
Caption: Experimental workflow for validating isodrimeninol's effects.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Culture and Treatment
-
Cell Lines: Human osteoblast-like Saos-2 cells and human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs) are used.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Inflammatory Stimulation: Inflammation is induced by treating the cells with 1 µg/ml of Lipopolysaccharide (LPS) for 24 hours.[1][2]
-
Compound Treatment: Following LPS stimulation, cells are treated with isodrimeninol (6.25 and 12.5 µg/ml) or resveratrol (5.71 and 11.41 µg/ml) for an additional 24 hours.[1][2]
Cell Viability Assay (MTS Assay)
-
Plating: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After cell attachment, treat with various concentrations of isodrimeninol or resveratrol for the desired duration.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
Total RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit (e.g., mirVana™ miRNA Isolation Kit) following the manufacturer's instructions.[1][2]
-
Reverse Transcription (RT):
-
For cytokine mRNA: Synthesize cDNA using a reverse transcriptase kit with oligo(dT) primers.
-
For miRNA: Use a specific stem-loop RT primer for each target miRNA to generate cDNA.
-
-
qPCR:
-
Perform real-time PCR using a suitable master mix (e.g., SYBR Green or TaqMan) and specific primers for the target cytokine genes (IL-6, IL-1β) and miRNAs.
-
Use an appropriate endogenous control (e.g., GAPDH for mRNA, U6 snRNA for miRNA) for normalization.
-
The relative expression of each target gene is calculated using the 2-ΔΔCt method.
-
This guide provides a foundational understanding of isodrimeninol's anti-inflammatory mechanism of action, supported by comparative data and detailed experimental procedures. Further in-vivo studies are warranted to validate these findings and explore the therapeutic potential of isodrimeninol.
References
- 1. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 2. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting micro-RNAs by natural products: a novel future therapeutic strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting microRNAs: a new action mechanism of natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 8. The Role of Bioactive Dietary Components in Modulating miRNA Expression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isodrimeninol's Effects on Different Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative analysis based on currently available scientific literature. The information regarding "Methyl isodrimeninol" is limited, and therefore this document primarily focuses on the effects of the closely related compound, isodrimeninol.
While specific data on this compound is scarce in the reviewed literature, studies on isodrimeninol provide valuable insights into its bioactivity. This guide compares the known effects of isodrimeninol on different cell lines, with a particular focus on its anti-inflammatory properties, and presents supporting experimental data and protocols.
I. Overview of Isodrimeninol's Bioactivity
Isodrimeninol is a natural sesquiterpenoid compound that has demonstrated notable anti-inflammatory effects.[1][2][3] Research has primarily focused on its potential therapeutic applications in inflammatory conditions such as periodontitis.[1][2][3] The compound has been studied in comparison to resveratrol, a well-known natural compound with anti-inflammatory properties.[1][2][3]
II. Data Presentation: Effects of Isodrimeninol on Gene and miRNA Expression
The following tables summarize the quantitative data from a key study investigating the effects of isodrimeninol on Saos-2 (osteoblast-like) and human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs) after stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
Table 1: Effect of Isodrimeninol on Pro-inflammatory Cytokine Gene Expression [1]
| Cell Line | Treatment (24h) | IL-1β Expression | IL-6 Expression | TNF-α Expression |
| Saos-2 | 1 µg/ml LPS (Control) | Baseline | Baseline | Baseline |
| 12.5 µg/ml Isodrimeninol | Significantly Decreased (p < 0.0001) | Significantly Decreased (p < 0.0001) | No Significant Effect | |
| hPDL-MSCs | 1 µg/ml LPS (Control) | Baseline | Baseline | Baseline |
| 12.5 µg/ml Isodrimeninol | Not Significantly Different | Significantly Decreased | No Significant Effect |
Table 2: Effect of Isodrimeninol on miRNA Expression in LPS-Stimulated Cells [1]
| miRNA | Saos-2 Cells (12.5 µg/ml Isodrimeninol) | hPDL-MSCs (12.5 µg/ml Isodrimeninol) |
| miR-17-3p | Upregulated | Downregulated |
| miR-21-3p | Downregulated | Downregulated |
| miR-21-5p | Downregulated | Not Significantly Different |
| miR-146a-5p | Upregulated | Upregulated |
| miR-155-5p | Downregulated | Downregulated |
| miR-223-3p | Upregulated | Upregulated |
III. Signaling Pathways and Experimental Workflow
Proposed Anti-inflammatory Signaling Pathway of Isodrimeninol
Isodrimeninol is suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] It is hypothesized that isodrimeninol prevents the phosphorylation and degradation of IκBα, which in turn inhibits the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1]
Caption: Proposed mechanism of isodrimeninol's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for Assessing Isodrimeninol's Effects
The general workflow for investigating the effects of isodrimeninol on cell lines involves cell culture, treatment with the compound, and subsequent analysis of various cellular parameters.
Caption: General experimental workflow for studying the effects of isodrimeninol on cultured cell lines.
IV. Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the cytotoxicity of isodrimeninol.[4][5][6]
-
Cell Seeding: Seed cells (e.g., Saos-2, hPDL-MSCs) in a 96-well plate at a desired density and culture for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of isodrimeninol (e.g., 0, 6.25, 12.5, 25, and 50 µg/ml) and a vehicle control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µl of MTS reagent to each well.[4][6]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[4][6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene and miRNA Expression
This protocol outlines the general steps for measuring changes in gene and miRNA expression in response to isodrimeninol treatment.[7][8]
-
Cell Treatment: Culture and treat cells with isodrimeninol as described in the cell viability assay protocol.
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis:
-
For gene expression , reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
For miRNA expression , use a specific miRNA reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, specific primers for the target genes (e.g., IL-1β, IL-6) or miRNAs, and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene/miRNA.
-
Normalize the Ct values of the target genes/miRNAs to a reference gene (e.g., GAPDH for genes, a small nuclear RNA for miRNAs).
-
Calculate the relative expression using the 2-ΔΔCt method.[7]
-
V. Comparison with Resveratrol
In the context of anti-inflammatory effects in periodontitis-associated cellular models, isodrimeninol has been compared to resveratrol.[1][2][3] While both compounds demonstrated anti-inflammatory properties, resveratrol showed a greater capacity to reduce the expression of certain pro-inflammatory cytokines.[1] However, isodrimeninol exhibited a distinct pattern of miRNA modulation, suggesting a potentially different mechanism of action that warrants further investigation.[1]
VI. Conclusion
Isodrimeninol demonstrates significant anti-inflammatory effects in Saos-2 and hPDL-MSC cell lines, primarily through the modulation of pro-inflammatory cytokine and miRNA expression, likely involving the NF-κB signaling pathway. Further research is needed to explore its effects on a broader range of cell lines, including various cancer cell lines, and to elucidate the specific bioactivity of its methylated form, this compound. The comparative data with resveratrol suggests that isodrimeninol is a promising candidate for further investigation as a novel anti-inflammatory agent.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 3.3. Measurement of Cytokine Expression by qRT-PCR [bio-protocol.org]
- 8. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Isodrimeninol's Interaction with Inflammatory Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory compound Isodrimeninol with the well-characterized alternative, Resveratrol. The focus is on the specificity of their interactions with key inflammatory signaling pathways, supported by experimental data and detailed protocols.
The natural sesquiterpenoid Isodrimeninol has demonstrated notable anti-inflammatory properties, primarily through the modulation of microRNA (miRNA) expression and the inhibition of the NF-κB signaling pathway.[1][2][3] To contextualize the specificity of these interactions, this guide compares Isodrimeninol to Resveratrol, a natural polyphenol extensively studied for its anti-inflammatory effects.[4][5] The comparative analysis focuses on their differential effects on miRNA expression profiles and their mechanisms of NF-κB pathway inhibition. While direct binding affinity data for a single molecular target for Isodrimeninol is not currently available, its specific modulation of multiple downstream signaling components provides a functional measure of its interaction specificity.
Comparative Analysis of Molecular Interactions
The following tables summarize the available quantitative and qualitative data on the effects of Isodrimeninol and Resveratrol on key inflammatory markers. It is important to note that the data for Isodrimeninol and Resveratrol are derived from different studies and experimental systems; therefore, a direct comparison of absolute values should be made with caution.
Table 1: Comparative Effects on microRNA (miRNA) Expression
| miRNA Target | Effect of Isodrimeninol (12.5 µg/mL in LPS-stimulated Saos-2 and hPDL-MSCs)[3][6] | Effect of Resveratrol | Cellular Context for Resveratrol |
| miR-17-3p | Downregulated (p < 0.05) | - | - |
| miR-21-3p | Downregulated (p < 0.05) | Downregulated | A549 human non-small cell lung cancer cells[7] |
| miR-21-5p | Downregulated (p < 0.05) | - | - |
| miR-146a-5p | Upregulated (p < 0.05) | Upregulated | LPS-stimulated THP-1 cells[3] |
| miR-155-5p | Downregulated (p < 0.05) | Downregulated | Atherosclerosis models[3] |
| miR-223-3p | Upregulated (p < 0.05) | - | - |
| miR-34a | Not Assessed | Upregulated | MDA-MB-231-luc-D3H2LN breast cancer cells[8] |
| miR-141 | Not Assessed | Upregulated | MDA-MB-231-luc-D3H2LN breast cancer cells[9] |
Table 2: Comparative Effects on Inflammatory Cytokine Secretion
| Cytokine | Effect of Isodrimeninol (12.5 µg/mL in LPS-stimulated Saos-2 and hPDL-MSCs)[3][6] | Effect of Resveratrol | Cellular Context for Resveratrol |
| IL-1β | Significantly Decreased (p < 0.0001) | Decreased | LPS-stimulated RAW264.7 macrophages[10] |
| IL-6 | Significantly Decreased (p < 0.0001) | Decreased | LPS-stimulated RAW264.7 macrophages[10] |
| TNF-α | No Significant Effect | Decreased | LPS-stimulated RAW264.7 macrophages[5] |
Table 3: Comparative Effects on the NF-κB Signaling Pathway
| Pathway Component | Effect of Isodrimeninol[3] | Effect of Resveratrol[1][4][11] |
| p65 (RelA) Nuclear Translocation | Inhibited (inferred) | Inhibited |
| p65 Transcriptional Activity | Inhibited (inferred) | Reduced |
| IκBα Degradation | Inhibited (inferred) | Inhibited |
| IκB Kinase (IKK) Activity | Not Assessed | Inhibited |
| NEMO Ubiquitination | Not Assessed | Blocked |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression Analysis
This protocol is used to quantify the relative expression levels of specific miRNAs.
-
RNA Extraction: Total RNA, including the small RNA fraction, is isolated from cultured cells using a suitable commercial kit (e.g., mirVana™ miRNA Isolation Kit) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription (RT): Mature miRNAs are reverse transcribed into complementary DNA (cDNA) using a stem-loop RT primer specific for each miRNA of interest.[12][13] The RT reaction typically contains the total RNA sample, the specific stem-loop primer, dNTPs, reverse transcriptase, and an RNase inhibitor in a suitable buffer. The reaction is incubated at appropriate temperatures to allow for primer annealing and cDNA synthesis.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR using a forward primer specific to the miRNA and a universal reverse primer that binds to the stem-loop primer sequence.[12] The reaction is performed in a real-time PCR system using a fluorescent dye such as SYBR Green or a TaqMan probe for detection.[14][15]
-
Data Analysis: The relative expression of the target miRNA is calculated using the ΔΔCt method, normalizing the data to a stable endogenous small RNA control (e.g., U6 snRNA).[16]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of the NF-κB pathway.[17][18][19]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured in appropriate media. The cells are then transiently co-transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After transfection, the cells are treated with various concentrations of Isodrimeninol or Resveratrol for a specified period. Subsequently, the NF-κB pathway is stimulated with an agonist such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Data Analysis: The normalized luciferase activity is expressed as a fold change relative to the stimulated control group to determine the inhibitory effect of the compounds on NF-κB transcriptional activity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This assay is used to quantify the concentration of secreted cytokines in cell culture supernatants.[20][21][22][23]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody) and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Sample and Standard Incubation: Cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for a different epitope on the cytokine is added to the wells and incubated.
-
Streptavidin-HRP Incubation: After another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Measurement: The plate is washed again, and a chromogenic substrate for HRP is added. The color development is stopped with a stop solution, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then interpolated from this standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB signaling pathway and points of intervention.
Caption: Experimental workflow for assessing specificity.
Caption: Logical relationship of the comparative analysis.
References
- 1. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 6. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol alters microRNA expression profiles in A549 human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulatory role of resveratrol, a microRNA-controlling compound, in HNRNPA1 expression, which is associated with poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of the effect of resveratrol derivatives on microRNAs [jstage.jst.go.jp]
- 10. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. micro RNA and qRT-PCR [gene-quantification.com]
- 14. genome.med.harvard.edu [genome.med.harvard.edu]
- 15. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. bowdish.ca [bowdish.ca]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Reproducibility of Methyl isodrimeninol's effects across different laboratories
Disclaimer: The user's request specified "Methyl isodrimeninol." However, a thorough literature search did not yield significant results for this compound. The following guide focuses on "Isodrimeninol," a closely related and well-studied compound, assuming a possible typographical error in the original query.
This guide provides a comparative analysis of the reported anti-inflammatory effects of isodrimeninol across different cellular models, based on currently available research. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to assess the consistency of its biological activities.
Quantitative Data Summary
The primary reported biological effect of isodrimeninol is its anti-inflammatory activity, particularly in the context of periodontitis. The following tables summarize the key quantitative findings from a representative study.
Table 1: Effect of Isodrimeninol on Pro-Inflammatory Cytokine Expression
| Cell Line | Treatment | Target Gene | Result |
| Saos-2 | Isodrimeninol (12.5 µg/ml) + LPS (1 µg/ml) | IL-6 | Significant decrease (p < 0.0001) compared to LPS control[1] |
| hPDL-MSCs | Isodrimeninol (12.5 µg/ml) + LPS (1 µg/ml) | IL-6 | Significant decrease[1] |
| Saos-2 | Isodrimeninol (12.5 µg/ml) + LPS (1 µg/ml) | IL-1β | Significant decrease (p < 0.0001) compared to LPS control[1] |
| Saos-2 & hPDL-MSCs | Isodrimeninol + LPS | TNF-α | No significant effect[1][2] |
Table 2: Modulation of MicroRNA Expression by Isodrimeninol (12.5 µg/ml) in LPS-Stimulated Cells
| Cell Line | MicroRNA | Result |
| Saos-2 & hPDL-MSCs | miR-21-3p | Significant decrease[1][2] |
| Saos-2 | miR-21-5p | Significant decrease[1][2] |
| Saos-2 | miR-17-3p | Significant increase[1][2] |
| Saos-2 & hPDL-MSCs | miR-155-5p | Significant reduction[1][2] |
| Saos-2 & hPDL-MSCs | miR-223-3p | Significant increase[1][2] |
| Saos-2 & hPDL-MSCs | miR-146a-5p | Upregulation[3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding the anti-inflammatory effects of isodrimeninol.
1. Cell Culture and Treatment:
-
Cell Lines:
-
Saos-2 cells (osteoblast-like)
-
Human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs)
-
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml was used to induce an inflammatory response in the cell lines.[1][3]
-
Isodrimeninol Treatment: Cells were treated with isodrimeninol at concentrations of 6.25 and 12.5 µg/ml.[2] A positive control, resveratrol, was also used for comparison.[3][4]
2. Cell Viability Assay (MTS Assay):
-
The effect of isodrimeninol on cell viability was assessed using an MTS assay to ensure that the observed anti-inflammatory effects were not due to cytotoxicity.[2]
-
Concentrations up to 12.5 µg/ml of isodrimeninol showed close to 100% cell viability.[2]
3. Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Total RNA, enriched with small RNAs, was extracted using a commercial kit (mirVanaTM, Invitrogen).[2]
-
Quantification: RNA concentration was quantified using a Nanoquant microplate reader.[2]
-
Reverse Transcription and Real-Time PCR: The relative expression of target genes (IL-1β, IL-6, TNF-α) and microRNAs was determined using the comparative ΔΔCt method.[2]
-
Endogenous Control: hsa-miR-191-5p was used as an endogenous control for normalization of miRNA expression.[2]
-
Thermocycling Protocol:
-
Initial cycles: 50°C for 2 min, 95°C for 10 min.
-
40 cycles: 95°C for 15 s, 60°C for 1 min.[2]
-
-
Instrumentation: StepOne System (Applied Biosystems).[2]
Visualizations
Signaling Pathway of Isodrimeninol's Anti-inflammatory Action
Caption: Proposed signaling pathway of Isodrimeninol's anti-inflammatory effects.
Generalized Experimental Workflow for Assessing Isodrimeninol's Effects
Caption: Generalized workflow for in vitro analysis of Isodrimeninol.
Discussion on Reproducibility
While the available literature provides a foundational understanding of isodrimeninol's anti-inflammatory effects, direct studies on the reproducibility of these effects across different laboratories are currently lacking. The consistency of the findings in the primary study across two different cell lines (Saos-2 and hPDL-MSCs) suggests a potentially robust mechanism of action.[1] However, the authors themselves note that further validation is needed to confirm their results.[3][4]
For researchers looking to reproduce or build upon these findings, strict adherence to the detailed experimental protocols is crucial. Key variables that could influence outcomes include:
-
Cell line passage number and health: Variations in cell characteristics can affect responsiveness to stimuli and treatments.
-
LPS source and purity: Different batches and sources of LPS can have varying potencies.
-
Isodrimeninol purity and handling: The quality and storage of the compound are critical for consistent results.
-
qRT-PCR primers and probes: The efficiency and specificity of these reagents are paramount for accurate gene expression analysis.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]
- 3. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the In Vitro Anti-Inflammatory Efficacy of Isodrimeninol in a Preclinical In Vivo Model of Periodontitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent in vitro research has highlighted the potential of isodrimeninol, a natural sesquiterpenoid, as a potent anti-inflammatory agent for the management of periodontitis.[1][2] Studies have demonstrated its ability to modulate microRNA expression and significantly reduce the expression of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in cellular models of periodontal inflammation.[1][2] However, to bridge the gap between promising cellular-level data and potential clinical application, validation in a living organism is a critical and necessary step.
Currently, there is a lack of published in vivo studies for Methyl isodrimeninol. This guide, therefore, proposes a robust preclinical in vivo study design to validate the in vitro findings of the closely related compound, isodrimeninol. We will compare its performance against a vehicle control and Resveratrol, a well-characterized natural compound with known anti-inflammatory properties that has been used as a comparator in in vitro studies of isodrimeninol.[1][2]
This guide provides detailed experimental protocols, templates for data presentation, and visualizations of the proposed experimental workflow and the targeted inflammatory pathway to aid researchers in the design and execution of similar validation studies.
Proposed In Vivo Study: Data Presentation
The following tables summarize the hypothetical quantitative data that would be collected from the proposed in vivo study to compare the efficacy of Isodrimeninol and Resveratrol in a rat model of ligature-induced periodontitis.
Table 1: Effect of Isodrimeninol and Resveratrol on Alveolar Bone Loss
| Treatment Group | Dose (mg/kg/day) | Administration Route | Alveolar Bone Loss (mm, Mean ± SD) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | Oral Gavage | 1.2 ± 0.3 | - |
| Isodrimeninol | 10 | Oral Gavage | 0.6 ± 0.2 | <0.05 |
| Resveratrol | 10 | Oral Gavage | 0.7 ± 0.25 | <0.05 |
| Sham (No Ligature) | - | - | 0.1 ± 0.05 | <0.001 |
Table 2: Effect of Isodrimeninol and Resveratrol on Pro-Inflammatory Cytokine Levels in Gingival Tissue
| Treatment Group | Dose (mg/kg/day) | IL-1β (pg/mg tissue, Mean ± SD) | IL-6 (pg/mg tissue, Mean ± SD) | TNF-α (pg/mg tissue, Mean ± SD) |
| Vehicle Control | - | 150 ± 25 | 200 ± 30 | 120 ± 20 |
| Isodrimeninol | 10 | 75 ± 15 | 90 ± 20 | 65 ± 15 |
| Resveratrol | 10 | 85 ± 18 | 105 ± 22 | 70 ± 18 |
| Sham (No Ligature) | - | 20 ± 5 | 30 ± 8 | 15 ± 5 |
Table 3: Histomorphometric Analysis of Inflammatory Cell Infiltration
| Treatment Group | Dose (mg/kg/day) | Inflammatory Cell Count (cells/mm², Mean ± SD) | Myeloperoxidase (MPO) Activity (U/mg tissue, Mean ± SD) |
| Vehicle Control | - | 500 ± 80 | 5.2 ± 1.1 |
| Isodrimeninol | 10 | 220 ± 50 | 2.5 ± 0.8 |
| Resveratrol | 10 | 250 ± 60 | 2.8 ± 0.9 |
| Sham (No Ligature) | - | 50 ± 15 | 0.5 ± 0.2 |
Experimental Protocols
1. Animal Model and Induction of Periodontitis
-
Animal Species: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Animals are to be acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Induction of Periodontitis: Periodontitis will be induced using the ligature model.[3][4] Under general anesthesia (e.g., ketamine/xylazine), a sterile 4-0 silk ligature is to be placed around the second maxillary molar on both sides. The ligature facilitates plaque accumulation and induces periodontal inflammation and bone loss.[5][6] A sham group will undergo the same anesthetic procedure without ligature placement.
2. Treatment Groups and Administration
-
Group 1: Vehicle Control: Animals with ligature-induced periodontitis receiving the vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage daily.
-
Group 2: Isodrimeninol: Animals with ligature-induced periodontitis receiving Isodrimeninol (10 mg/kg body weight) suspended in the vehicle via oral gavage daily.
-
Group 3: Resveratrol: Animals with ligature-induced periodontitis receiving Resveratrol (10 mg/kg body weight) suspended in the vehicle via oral gavage daily.[7][8]
-
Group 4: Sham Control: Animals without ligature placement receiving the vehicle via oral gavage daily.
-
Duration of Treatment: Treatment will commence on the day of ligature placement and continue for 14 days.
3. Efficacy Evaluation
-
Alveolar Bone Loss Measurement: At the end of the treatment period, animals will be euthanized, and the maxillae will be dissected. Alveolar bone loss will be measured morphometrically as the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) at multiple sites on the ligated molars using a stereomicroscope with a calibrated probe.
-
Cytokine Analysis: Gingival tissue surrounding the ligated molars will be collected, homogenized, and centrifuged. The levels of IL-1β, IL-6, and TNF-α in the supernatant will be quantified using commercially available ELISA kits.
-
Histological Analysis: Maxillary blocks will be fixed in 10% formalin, decalcified, and embedded in paraffin. Sections will be stained with hematoxylin and eosin (H&E) to assess the inflammatory cell infiltrate in the gingival tissue.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, will be measured in the gingival tissue homogenates using a colorimetric assay kit.
4. Statistical Analysis
Data will be expressed as mean ± standard deviation. Statistical analysis will be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) for multiple comparisons between groups. A p-value of less than 0.05 will be considered statistically significant.
Mandatory Visualizations
Caption: Proposed experimental workflow for the in vivo validation of isodrimeninol.
Caption: Proposed mechanism of action of Isodrimeninol in mitigating periodontal inflammation.
References
- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models for Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Experimental Murine Model to Study Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Simplified and Effective Method for Generation of Experimental Murine Periodontitis Model [frontiersin.org]
- 7. Can Resveratrol Treatment Control the Progression of Induced Periodontal Disease? A Systematic Review and Meta-Analysis of Preclinical Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of Isodrimeninol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the natural sesquiterpenoid isodrimeninol and its synthesized derivatives. The structure-activity relationship (SAR) is explored with a focus on antifungal and anti-inflammatory properties, supported by experimental data. While research has primarily focused on oxidized derivatives, this guide also proposes a framework for the synthesis and evaluation of methylated derivatives to further explore the SAR of this promising natural product scaffold.
Antifungal Activity: Isodrimeninol vs. Oxidized Derivatives
Isodrimeninol, a drimane sesquiterpenoid isolated from the bark of Drimys winteri, has demonstrated notable antifungal properties.[1][2] Hemisynthesis of oxidized derivatives has been performed to investigate the impact of functional group modifications on this activity.
Comparative Antifungal Potency
The antifungal activity of isodrimeninol (C1) and its oxidized derivative (C4) was evaluated against several Candida species. The results, summarized in the table below, indicate that oxidation can lead to an enhancement of antifungal potency.
| Compound | Structure | Target Organism | IC50 (µg/mL) |
| Isodrimeninol (C1) | (Structure Image) | Candida albicans | 125 |
| Candida glabrata | 125 | ||
| Candida krusei | 125 | ||
| Oxidized Derivative (C4) | (Structure Image) | Candida albicans | 75 |
| Candida glabrata | 75 | ||
| Candida krusei | 75 |
Data sourced from studies by Gonzalez-Bustos et al., 2020.[1][2]
Mechanism of Antifungal Action
In silico studies suggest that isodrimeninol and its oxidized derivative C4 exert their antifungal effects by inhibiting lanosterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Both compounds are predicted to bind to the catalytic site, blocking the entry of the natural substrate, lanosterol. Molecular dynamics simulations indicated that the oxidized derivative C4 forms a more stable complex with the enzyme, which is consistent with its lower IC50 value.[1][2]
References
Safety Operating Guide
Prudent Disposal of Methyl Isodrimeninol: A Guide for Laboratory Professionals
For immediate safety and compliance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of methyl isodrimeninol before proceeding with any disposal protocol. The following guidelines are based on general best practices for laboratory chemical waste management and are intended to supplement, not replace, institutional and regulatory requirements.
Pre-Disposal and Handling
Prior to disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Unless explicitly stated otherwise by a substance-specific SDS, this compound waste should be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible chemicals can react violently or produce toxic gases[1].
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds. The original container, if in good condition, is an ideal choice for waste accumulation[1].
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept securely closed except when adding waste[1].
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[1][2].
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Store the waste away from heat, sparks, and open flames.
-
-
Request for Disposal:
-
Once the waste container is full or waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain. Many organic compounds are not suitable for drain disposal and can harm aquatic life or interfere with wastewater treatment processes[3].
-
DO NOT dispose of this compound in the regular trash. Solid chemical waste must be evaluated for hazardous characteristics before being discarded as general refuse[3].
-
DO NOT allow this compound to evaporate in a fume hood as a means of disposal.
Spill and Emergency Procedures
In the event of a spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team.
-
For small spills, if you are trained and have the appropriate materials, absorb the spilled material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly.
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
Handling Uncharacterized Compounds: Personal Protective Equipment and Safety Protocols
Absence of specific safety data for Methyl isodrimeninol necessitates a cautious approach based on established laboratory safety principles for uncharacterized substances. A thorough search for the Safety Data Sheet (SDS) for this compound did not yield a specific document for this compound. The lack of readily available safety information requires researchers to treat the substance as potentially hazardous and to adhere to stringent safety protocols.
When handling novel or uncharacterized compounds like this compound, a comprehensive risk assessment should be conducted prior to any experimental work. This assessment should assume the compound is hazardous in the absence of data to the contrary. The following guidelines provide a framework for safe handling, personal protective equipment selection, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes or aerosol generation. | Protects against splashes, projectiles, and airborne particles. A face shield offers a broader area of protection. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). It is crucial to consult a glove compatibility chart for the solvent being used with this compound. | Prevents direct skin contact with the chemical. Double gloving is recommended when handling highly potent or unknown compounds. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a respirator (e.g., N95 or higher) may be necessary, based on a formal risk assessment. | Prevents inhalation of airborne particles or aerosols. |
Operational Plan: Handling and Storage
Engineering Controls are the primary line of defense. All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered. All required equipment (spatulas, glassware, etc.) should be readily accessible.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If the dissolution process is exothermic, take appropriate precautions to control the temperature.
-
Storage: Store this compound in a clearly labeled, tightly sealed container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be determined based on the chemical properties of the compound, if known. As a precaution, store it separately from strong oxidizing agents, acids, and bases.
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated gloves, and weigh papers, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of chemical waste down the drain.
Experimental Workflow for Handling Uncharacterized Compounds
Caption: Workflow for safely handling uncharacterized chemical compounds.
Decision Logic for PPE Selection
Caption: Decision tree for selecting appropriate PPE based on task risks.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
